molecular formula C15H22N2O B555241 L-Phenylalanine-cyclohexylamide CAS No. 17186-53-7

L-Phenylalanine-cyclohexylamide

Cat. No.: B555241
CAS No.: 17186-53-7
M. Wt: 246.35 g/mol
InChI Key: ZMBVNXGMRQPTHV-AWEZNQCLSA-N
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Description

L-Phenylalanine-cyclohexylamide, also known as this compound, is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVNXGMRQPTHV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350936
Record name L-Phenylalanine-cyclohexylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17186-53-7
Record name L-Phenylalanine-cyclohexylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to L-Phenylalanine-cyclohexylamide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanine-cyclohexylamide, a derivative of the essential amino acid L-phenylalanine, is a molecule of significant interest in the fields of medicinal chemistry, neuroscience, and asymmetric synthesis. Its unique chemical architecture, characterized by the covalent linkage of a cyclohexyl moiety to the C-terminus of L-phenylalanine via an amide bond, imparts distinct physicochemical properties that influence its biological activity and utility as a synthetic tool. The enhanced lipophilicity conferred by the cyclohexyl group suggests a greater potential for crossing the blood-brain barrier, making it a compelling candidate for the development of centrally acting therapeutics.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in neuroscience and as a chiral auxiliary in stereoselective transformations.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide, is a chiral molecule with the chemical formula C₁₅H₂₂N₂O.[2] The structure features a primary amine at the α-carbon of the phenylalanine backbone, a phenyl group as the side chain, and a cyclohexyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-amino-N-cyclohexyl-3-phenylpropanamidePubChem[2]
CAS Number 17186-53-7J&K Scientific[3]
Molecular Formula C₁₅H₂₂N₂OPubChem[2]
Molecular Weight 246.35 g/mol PubChem[2]
Appearance White to off-white crystalline powderChem-Impex[1]
Melting Point 99-103 °CChem-Impex[1]
Solubility Information not readily available. Expected to have higher solubility in organic solvents compared to L-phenylalanine due to the lipophilic cyclohexyl group.
pKa Information not readily available. The primary amine would be the main basic center.

The presence of both a basic amino group and a relatively non-polar cyclohexyl and phenyl group gives the molecule amphiphilic character. The stereochemistry at the α-carbon, inherited from the natural L-phenylalanine precursor, is crucial for its biological recognition and its effectiveness as a chiral auxiliary.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a standard peptide coupling reaction. This involves the formation of an amide bond between the carboxylic acid of an N-protected L-phenylalanine and cyclohexylamine. The choice of protecting group for the α-amino group and the coupling reagent are critical to ensure a high yield and prevent racemization.

General Synthetic Workflow

The synthesis can be conceptualized as a three-step process: protection of the amine, amide bond formation, and deprotection.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection L-Phenylalanine L-Phenylalanine N-Protected L-Phenylalanine N-Protected L-Phenylalanine L-Phenylalanine->N-Protected L-Phenylalanine Protecting Agent (e.g., Boc₂O) Protected this compound Protected this compound N-Protected L-Phenylalanine->Protected this compound Cyclohexylamine, Coupling Reagent (e.g., DCC, HBTU) This compound This compound Protected this compound->this compound Deprotecting Agent (e.g., TFA)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established peptide coupling methodologies.

Materials:

  • N-Boc-L-phenylalanine

  • Cyclohexylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt) (if using DCC)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Amide Coupling

  • Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous DCM.

  • Add cyclohexylamine (1.1 eq) to the solution.

  • If using DCC, add HOBt (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DCM or HBTU (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-L-phenylalanine-cyclohexylamide.

Step 2: Deprotection

  • Dissolve the purified N-Boc-L-phenylalanine-cyclohexylamide in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether to yield this compound as the TFA salt.

  • The free base can be obtained by neutralization with a suitable base.

Biological Activity and Potential Applications in Neuroscience

The structural similarity of this compound to the endogenous amino acid L-phenylalanine, coupled with its increased lipophilicity, suggests potential interactions with biological systems, particularly within the central nervous system.[1]

Appetite Regulation

L-phenylalanine is known to act as a potent appetite suppressant.[4] It stimulates the release of anorexigenic gut hormones such as cholecystokinin (CCK) and peptide YY (PYY).[5][6] These effects are thought to be mediated, at least in part, by the calcium-sensing receptor (CaSR).[7] The cyclohexylamide modification in this compound may enhance its interaction with these targets or improve its pharmacokinetic profile, potentially leading to a more potent or longer-lasting anorectic effect.

Neuromodulation and Cognitive Enhancement

L-phenylalanine serves as a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, which play critical roles in mood, focus, and cognitive function.[8] By potentially increasing the brain's supply of this precursor, this compound could be explored for its nootropic effects.[1] Its ability to cross the blood-brain barrier is a key factor in this potential application.[1][9]

Glutamatergic System Modulation

L-phenylalanine has been shown to modulate glutamatergic synaptic transmission, depressing both NMDA and non-NMDA receptor-mediated currents.[10] This has implications for conditions associated with glutamate excitotoxicity. The cyclohexylamide derivative could exhibit altered potency or selectivity at glutamate receptors.

Application in Asymmetric Synthesis: A Chiral Auxiliary

Beyond its potential biological activities, this compound can serve as a valuable chiral auxiliary in asymmetric synthesis.[11] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.

The principle behind using this compound as a chiral auxiliary lies in its C₂-symmetric nature and the steric bulk of the phenyl and cyclohexyl groups. These features can create a well-defined chiral environment around a reactive center, forcing an incoming reagent to approach from a specific face, thus leading to the preferential formation of one enantiomer of the product.

General Workflow for Asymmetric Alkylation

Chiral_Auxiliary_Workflow cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral\nSubstrate Prochiral Substrate Substrate-Auxiliary\nAdduct Substrate-Auxiliary Adduct Prochiral\nSubstrate->Substrate-Auxiliary\nAdduct L-Phenylalanine- cyclohexylamide Diastereomerically\nEnriched Product Diastereomerically Enriched Product Substrate-Auxiliary\nAdduct->Diastereomerically\nEnriched Product Reagent Enantiomerically\nEnriched Product Enantiomerically Enriched Product Diastereomerically\nEnriched Product->Enantiomerically\nEnriched Product Cleavage Conditions Recovered\nAuxiliary Recovered Auxiliary Diastereomerically\nEnriched Product->Recovered\nAuxiliary

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

The use of amino acid-derived auxiliaries is a well-established strategy in organic synthesis. The predictable stereochemical outcome and the potential for recovery and reuse of the auxiliary make this an attractive approach for the synthesis of enantiomerically pure compounds.

Analytical Characterization

The purity and stereochemical integrity of this compound are critical for its applications. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the synthesized compound, chiral HPLC is employed. A chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers is used.

  • Reverse-Phase HPLC: Purity analysis is typically performed using reverse-phase HPLC with a C18 column.

Spectroscopic methods are essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Conclusion and Future Perspectives

This compound is a multifaceted molecule with significant potential in both medicinal chemistry and synthetic organic chemistry. Its enhanced lipophilicity compared to its parent amino acid makes it a promising lead for the development of novel therapeutics targeting the central nervous system, particularly in the areas of appetite control and cognitive enhancement. Further research is warranted to elucidate its precise mechanism of action, receptor binding profiles, and in vivo efficacy.

As a chiral auxiliary, this compound offers a readily accessible and potentially efficient tool for asymmetric synthesis. The development of robust protocols for its application in various stereoselective transformations would be a valuable contribution to the field of organic chemistry.

Future investigations should focus on obtaining detailed spectroscopic and crystallographic data to fully characterize the molecule, as well as comprehensive pharmacological studies to validate its therapeutic potential. The exploration of its use in the synthesis of complex, enantiomerically pure molecules will further establish its utility as a valuable synthetic building block.

References

  • R Discovery. L‐Phenylalanine Cyclohexylamide: A simple and convenient auxiliary for the synthesis of optically pure α,α‐disubstituted (R)‐ and (S)‐amino acids. [Link]

  • PubChem. This compound. [Link]

  • J&K Scientific LLC. L-Phenylalanine cyclohexylamide | 17186-53-7. [Link]

  • Bueno, M. P., Cativiela, C., Mayoral, J. A., Avenoza, A., Charro, P., Roy, M. A., & Andrés, J. M. (1988). Natural amino acids as chiral auxiliaries in asymmetric Diels–Alder reactions. Canadian Journal of Chemistry, 66(11), 2826-2829.
  • Wikipedia. Chiral auxiliary. [Link]

  • EurekAlert!. Scientists uncover new secrets to natural appetite control, offering promise in the battle against obesity. [Link]

  • Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.
  • Glushakov, A. V., Sumners, C., & Seubert, C. N. (2005). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 36(2), 353-357.
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  • Gibbs, J., Young, R. C., & Smith, G. P. (1973). Cholecystokinin-decreased food intake in rats. Journal of comparative and physiological psychology, 84(3), 488.
  • Li, L., Yang, M., Yu, J., Cheng, S., Ahmad, M., Wu, C., ... & Luo, H. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(19), 11823.
  • NHS Health Research Authority. The effect of L-phenylalanine on appetite v1.0. [Link]

  • CORE. Identification of an L-Phenylalanine Binding Site Enhancing The Cooperative Responses of The Calcium Sensing Receptor. [Link]

  • Ballinger, A. B., & Clark, M. L. (1994). L-phenylalanine releases cholecystokinin (CCK)
  • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., ... & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic letters, 3(8), 1121-1124.
  • Samanin, R., & Garattini, S. (1993). Neurochemical mechanism of action of anorectic drugs. Pharmacology & toxicology, 73(2), 63-68.
  • Schiller, P. W., Nguyen, T. M. D., Maziak, L. A., Wilkes, B. C., & Lemieux, C. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of medicinal chemistry, 35(20), 3956-3961.
  • Zhang, G., Cai, W., & Zhang, W. (2014). Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium. The Journal of biological chemistry, 289(9), 5296-5309.
  • Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2003). L‐phenylalanine selectively depresses currents at glutamatergic excitatory synapses. Journal of neuroscience research, 72(1), 116-124.
  • Repantis, D., Laisney, O., & Heuser, P. (2021). Pharmacological Neuroenhancement: Current Aspects of Categorization, Epidemiology, Pharmacology, Drug Development, Ethics, and Future Perspectives. Brain sciences, 11(1), 99.
  • Smith, Q. R., Momma, S., Aoyagi, M., & Rapoport, S. I. (1987). Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique. Journal of neurochemistry, 49(5), 1651-1658.

Sources

Physicochemical characteristics of L-Phenylalanine-cyclohexylamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of L-Phenylalanine-cyclohexylamide

Abstract: this compound is an amino acid derivative with significant potential in pharmaceutical and nutraceutical development, notably for its applications in targeting the central nervous system.[1] Its unique structure, which combines the chiral core of L-phenylalanine with a lipophilic cyclohexyl moiety, presents a compelling profile for drug development professionals.[1] This guide provides an in-depth exploration of the core physicochemical characteristics of this compound. It is designed for researchers, scientists, and formulation experts, offering not only foundational data but also detailed, field-proven protocols for its empirical characterization. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Molecular Structure and Foundational Properties

Understanding the fundamental structure of this compound is the first step in a comprehensive characterization. The molecule is formed through an amide linkage between the carboxyl group of L-phenylalanine and the amino group of cyclohexylamine.[2] This structure imparts specific properties that are critical for its function and formulation.

The key structural and physical properties are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide[3]
CAS Number 17186-53-7[1][3][4]
PubChem CID 688648[3]
Molecular Formula C₁₅H₂₂N₂O[1][3][4]
Molecular Weight 246.36 g/mol [1]
Appearance White crystalline powder[1]
Optical Rotation [α]²⁴_D = +40 ± 2º (c=1% in Methanol)[1]

Critical Physicochemical Parameters for Drug Development

A thorough understanding of a compound's melting point, solubility, and acidity constant (pKa) is non-negotiable in drug development. These parameters directly influence purity assessment, formulation strategy, and pharmacokinetic behavior.

Melting Point Analysis for Purity and Identity

The melting point is a robust indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to depress and broaden this range. For this compound, the reported melting point is 99 - 103 °C .[1]

This protocol describes the use of a standard digital melting point apparatus.

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.[5][6]

    • Load the sample into a capillary tube by tapping the open end into the powder, creating a packed column of 2-3 mm in height.[5]

  • Apparatus Setup:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting point.

  • Measurement:

    • Allow the apparatus to cool.

    • For the accurate measurement, set the heating ramp to a slow rate (1-2 °C/min) starting from a temperature approximately 10-15 °C below the estimated melting point.[5]

    • Record the temperature at which the first drop of liquid appears (T_initial).

    • Record the temperature at which the last solid crystal melts (T_final).[7]

    • The melting point is reported as the range T_initial - T_final.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • A narrow range within the expected 99-103 °C confirms the sample's high purity.

Solubility Profiling: A Cornerstone of Formulation

Solubility is a critical determinant of a drug's bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter, defining a drug as "highly soluble" if its highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.[8][9] The lipophilic cyclohexyl group in this compound suggests that its aqueous solubility may be limited, making this analysis particularly important.

This protocol determines the thermodynamic solubility, which is the saturation concentration of a compound under equilibrium conditions.[10][11]

  • Media Preparation:

    • Prepare a series of buffers representing physiological pH ranges:

      • pH 1.2 (Simulated Gastric Fluid, e.g., 0.1 N HCl)[8]

      • pH 4.5 (Acetate Buffer)[8]

      • pH 6.8 (Simulated Intestinal Fluid, e.g., Phosphate Buffer)[8]

    • Also prepare common laboratory solvents (e.g., Water, Methanol, DMSO) for broader characterization.

  • Equilibration:

    • Add an excess amount of this compound to vials containing each prepared medium. The solid should be visibly present.

    • Seal the vials and place them in an orbital shaker or rotator at a constant temperature (typically 25 °C or 37 °C).[12]

    • Agitate for a sufficient time to reach equilibrium (24-48 hours is standard).

  • Sample Analysis:

    • After equilibration, allow the vials to stand for the undissolved solid to settle.

    • Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[11]

  • Data Interpretation:

    • The measured concentration represents the equilibrium solubility at that specific condition.

    • Plotting solubility versus pH provides a critical profile for predicting in vivo dissolution.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis prep_media Prepare Buffers (pH 1.2, 4.5, 6.8) add_solid Add Solid to Buffers prep_media->add_solid prep_sample Weigh Excess Compound prep_sample->add_solid shake Agitate at Constant Temp (24-48h) add_solid->shake settle Settle Suspension shake->settle filter Filter Supernatant (0.45 µm) settle->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify result result quantify->result Solubility Profile

Caption: Workflow for equilibrium solubility profiling.

Acidity Constant (pKa) Determination

The pKa value defines the pH at which a molecule's ionizable groups are 50% protonated and 50% deprotonated. This compound has a primary amine that will be protonated at low pH. Knowing the pKa is essential for predicting its charge state, solubility, and interaction with biological membranes.

Potentiometric titration is a highly accurate method for determining pKa.[13]

  • Sample Preparation:

    • Accurately prepare a solution of this compound (e.g., 1-10 mM) in deionized water or a solution with a constant ionic strength (e.g., 0.15 M KCl).[13]

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[13]

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

  • Measurement:

    • If the compound is a base (as expected for the primary amine), the titrant will be a standardized acid (e.g., 0.1 M HCl). If an acidic pKa were also being investigated, the sample would first be acidified and then back-titrated with a standardized base (e.g., 0.1 M NaOH).[14]

    • Add small, precise aliquots of the titrant to the sample solution.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is determined from the midpoint of the buffer region (the flattest part of the curve).[15] More accurately, it corresponds to the pH at the half-equivalence point.

    • Alternatively, the pKa can be found at the inflection point of a derivative plot (e.g., d(pH)/dV vs. V).

Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure and are essential for identity confirmation.

Mass Spectrometry (MS)

MS is a powerful tool for determining the exact molecular weight and obtaining structural information through fragmentation patterns.[16] For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₅H₂₂N₂O).[17]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument.[18][19]

  • Ionization: Electrospray ionization (ESI) is a common and gentle method suitable for this molecule, typically forming the protonated molecular ion [M+H]⁺.

  • Analysis:

    • Measure the mass-to-charge ratio (m/z) of the parent ion. For [C₁₅H₂₂N₂O + H]⁺, the expected m/z is approximately 247.1805.

    • Compare the measured exact mass to the theoretical mass. A mass accuracy of < 5 ppm provides high confidence in the elemental formula.[17]

    • Tandem MS (MS/MS) can be used to induce fragmentation, providing data to elucidate the structure, such as the loss of the cyclohexyl group or cleavage of the amide bond.[17]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[20]

  • N-H Stretch (Amine & Amide): ~3300-3500 cm⁻¹. Primary amines show two bands. Hydrogen bonding can broaden these peaks.[21]

  • C-H Stretch (Aromatic & Aliphatic): ~2850-3100 cm⁻¹

  • C=O Stretch (Amide I band): A strong, characteristic absorption around 1630-1680 cm⁻¹.[20][21]

  • N-H Bend (Amide II band): A significant band around 1510-1580 cm⁻¹.[20]

  • C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.

  • Aromatic Protons (Phenyl group): Multiplets in the ~7.2-7.4 ppm region (5H).

  • Amide Proton (NH): A broad signal, typically ~7.5-8.5 ppm, whose position is solvent and concentration-dependent.

  • Alpha-Proton (CH adjacent to NH₂): A multiplet around ~3.5-4.0 ppm.

  • Beta-Protons (CH₂ of phenylalanine): Two diastereotopic protons appearing as a multiplet (dd or AB quartet) around ~2.8-3.2 ppm.

  • Cyclohexyl Protons: A complex series of broad multiplets in the aliphatic region, ~1.0-2.0 ppm (11H).

  • Amine Protons (NH₂): A broad singlet, often exchangeable with D₂O, typically in the ~1.5-3.0 ppm region.

  • Carbonyl Carbon (C=O): ~170-175 ppm.

  • Aromatic Carbons: Multiple signals between ~125-140 ppm.

  • Alpha-Carbon: ~55-60 ppm.

  • Beta-Carbon (CH₂): ~35-40 ppm.

  • Cyclohexyl Carbons: Multiple signals in the aliphatic region, ~24-50 ppm.

G cluster_id Identity & Structure cluster_purity Purity cluster_formulation Formulation & PK Prediction start This compound (New Batch / Research Candidate) ms Mass Spectrometry (Exact Mass, Formula) start->ms Confirm Structure nmr NMR Spectroscopy (¹H, ¹³C Structure) start->nmr Confirm Structure ir IR Spectroscopy (Functional Groups) start->ir Confirm Structure mp Melting Point (Sharpness of Range) start->mp Assess Purity hplc HPLC (Chromatographic Purity) start->hplc Assess Purity sol Solubility Profiling (pH-dependent) start->sol Evaluate Developability pka pKa Determination (Ionization State) start->pka Evaluate Developability end Comprehensive Physicochemical Profile (Data for Drug Development) ms->end nmr->end ir->end mp->end hplc->end sol->end pka->end

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion and Implications

The thorough physicochemical characterization of this compound is a critical activity that underpins its successful development as a pharmaceutical agent. The protocols and insights provided in this guide establish a robust framework for generating the necessary data. Understanding its molecular structure, purity, solubility, and ionization behavior allows scientists to design effective formulations, predict in vivo performance, and ensure the quality and consistency of the active substance. This foundational knowledge is indispensable for advancing promising compounds like this compound from the laboratory to clinical application.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688648, this compound. Retrieved from PubChem. [Link]

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  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from Broad Institute. [Link]

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A Comprehensive Technical Guide to the Spectroscopic Analysis of L-Phenylalanine-cyclohexylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Phenylalanine-cyclohexylamide is a chiral amide with significant potential in pharmaceutical and biochemical research, notably in the development of new therapeutics targeting the central nervous system.[1][2] Its efficacy and safety are intrinsically linked to its precise chemical structure and stereochemical integrity. This guide provides a comprehensive framework for the complete spectroscopic characterization of this compound, establishing a self-validating system of analysis. We delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, this document provides detailed, field-proven protocols and interpretation strategies to ensure the unambiguous confirmation of molecular identity, purity, and structure.

The Analytical Imperative: Structure and Strategy

The molecular structure of this compound, an amide formed from L-phenylalanine and cyclohexylamine, dictates its function.[3][4] The molecule consists of three key regions: the chiral center and benzyl group from the phenylalanine moiety, the rigid cyclohexyl ring, and the central amide linkage. A multi-faceted spectroscopic approach is not merely recommended but essential for robust characterization.

Our analytical workflow is designed to be synergistic, where each technique validates the findings of the others, creating a coherent and defensible structural elucidation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Confirmation Sample Sample FTIR FTIR Analysis (Functional Groups) Sample->FTIR MS Mass Spectrometry (Molecular Weight) Sample->MS NMR 1D NMR (1H & 13C) (Connectivity) FTIR->NMR MS->NMR HRMS HRMS (Elemental Formula) MS->HRMS Advanced_NMR 2D NMR (COSY, HSQC) (Unambiguous Assignment) NMR->Advanced_NMR Data_Integration Integrated Data Analysis & Structural Confirmation Advanced_NMR->Data_Integration HRMS->Data_Integration Chiral_Analysis Chiral HPLC / CD (Stereochemistry) Chiral_Analysis->Data_Integration

Caption: Integrated Spectroscopic Workflow.

Core Techniques: Principles and Experimental Causality

Nuclear Magnetic Resonance (NMR): The Atomic Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the molecular framework.[5] The principle relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to map out the connectivity and chemical environment of every atom in the molecule.[6]

Why NMR is Authoritative: The direct proportionality between NMR signal intensity and the number of nuclei allows for quantitative analysis (qNMR), making it a gold standard for purity determination without requiring an identical reference standard.[7][8]

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their functional group identity (e.g., C=O, aromatic C, aliphatic C).

  • 2D NMR (COSY, HSQC): These advanced experiments correlate signals from different nuclei, providing definitive proof of which protons are bonded to which carbons and which protons are adjacent to each other, removing any ambiguity from 1D spectral interpretation.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This provides a rapid and non-destructive method for identifying the key functional groups present.[9][10]

Why FTIR is a Critical First Step: Its simplicity and speed make it an ideal screening tool. The presence of characteristic amide and aromatic bands provides immediate confirmation of the molecule's chemical class before more time-intensive analyses are performed. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solids as it requires minimal sample preparation and provides high-quality, reproducible spectra.[11][12]

Mass Spectrometry (MS): The Molecular Weight Verdict

MS determines the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear readout of the molecular weight.[13][14]

Why ESI-MS is Essential: It provides the most direct evidence of the compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with enough accuracy to confirm the elemental composition (C₁₅H₂₂N₂O), providing an orthogonal validation of the structure derived from NMR.[15]

Integrated Data Analysis: A Step-by-Step Walkthrough

The true power of this methodology lies in synthesizing the data from each technique into a single, coherent structural narrative.

Predicted Spectroscopic Data

Based on the known structure of this compound (M.W. 246.35 g/mol ), we can predict the key spectroscopic features.[3][4]

Technique Expected Observations Interpretation
HRMS (ESI+) m/z peak at ~247.1805Corresponds to the [M+H]⁺ ion for the molecular formula C₁₅H₂₃N₂O⁺.
FTIR (ATR) ~3300 cm⁻¹ (N-H stretch)~1640 cm⁻¹ (Amide I, C=O stretch)~1540 cm⁻¹ (Amide II, N-H bend)~3030, 1600, 1495 cm⁻¹ (Aromatic C-H & C=C)~2930, 2850 cm⁻¹ (Aliphatic C-H stretch)Confirms presence of secondary amide, aromatic ring, and aliphatic (cyclohexyl) groups.
¹³C NMR ~175 ppm (C=O)~138, 129, 128, 126 ppm (Aromatic C)~55-60 ppm (α-Carbons)~25-40 ppm (Aliphatic C)Maps the carbon skeleton, confirming 15 unique or overlapping carbon environments.
¹H NMR ~7.2-7.4 ppm (5H, Phenyl)~8.0 ppm (1H, Amide N-H)~4.0 ppm (1H, α-H)~3.5 ppm (1H, Cyclohexyl C-H adjacent to N)~1.0-3.0 ppm (13H, Cyclohexyl & β-CH₂)Provides a detailed proton map, integration confirms proton count, and multiplicity reveals neighbor relationships.
Interpretation Logic

The analysis follows a logical progression, starting with broad characteristics and moving to fine structural details.

G cluster_ms Mass Spectrometry cluster_ftir FTIR cluster_nmr NMR Start Raw Spectroscopic Data MS_Peak Observe [M+H]⁺ peak at m/z ≈ 247.2 Start->MS_Peak FTIR_Bands Identify Key Bands: Amide I/II, N-H, Ar-H, Alk-H Start->FTIR_Bands NMR_1D Assign ¹H & ¹³C Signals: Chemical Shift, Integration, Multiplicity Start->NMR_1D MS_Confirm Molecular Weight = 246.35 Da Formula Confirmed (HRMS) MS_Peak->MS_Confirm Final_Conclusion Unambiguous Structural Confirmation of This compound MS_Confirm->Final_Conclusion FTIR_Confirm Functional Groups Confirmed: Amide, Phenyl, Cyclohexyl FTIR_Bands->FTIR_Confirm FTIR_Confirm->Final_Conclusion NMR_2D Correlate with 2D NMR: COSY (H-H), HSQC (C-H) NMR_1D->NMR_2D NMR_Confirm Full Structure Assembled & Verified NMR_2D->NMR_Confirm NMR_Confirm->Final_Conclusion

Caption: Logical Flow for Data Integration.

Advanced Analysis: Stereochemical Integrity

For a chiral molecule like this compound, confirming the absolute stereochemistry is paramount. While NMR can confirm the relative arrangement of atoms, it cannot typically distinguish between enantiomers.

4.1 Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The sample is passed through a chiral stationary phase which interacts differently with the L- and D-enantiomers, causing them to separate and elute at different times.[16][17][18] This technique provides quantitative data on the purity of the desired L-enantiomer.

4.2 Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules produce a characteristic CD spectrum, which can be used as a fingerprint to confirm the enantiomeric form, especially when compared to a known standard.[19]

Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating and produce reliable, reproducible data.

SOP: ¹H and ¹³C NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it does not exchange with the amide N-H proton, allowing it to be observed.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).[8]

  • Instrument Setup: Place the sample in the NMR spectrometer. Allow the sample temperature to equilibrate (e.g., 298 K).

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Acquisition: Acquire a standard 1D proton spectrum. Ensure the spectral width covers the expected range (~ -1 to 10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width should be ~0 to 200 ppm. A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the ¹H signals and pick all peaks for both spectra.

SOP: FTIR-ATR Analysis
  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11] Take a background spectrum of the empty crystal. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O).[9]

  • Sample Application: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.[9] Do not overtighten, as this can damage the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-650 cm⁻¹.[9]

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.[11]

SOP: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v).[20] To promote protonation for positive ion mode, add a small amount of acid (e.g., 0.1% formic acid).[13][20]

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[21]

  • Parameter Optimization: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the target [M+H]⁺ ion and minimize in-source fragmentation.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and, for HRMS, use the instrument software to calculate the elemental composition based on the accurate mass measurement.

Conclusion

The analytical strategy detailed in this guide represents a robust, multi-technique system for the complete and unambiguous characterization of this compound. By systematically integrating high-resolution data from NMR, FTIR, and MS, researchers can confidently establish the identity, purity, molecular structure, and stereochemical integrity of this important pharmaceutical building block. Adherence to these validated protocols is essential for ensuring data quality and supporting the rigorous demands of drug development and scientific research.

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In silico modeling of L-Phenylalanine-cyclohexylamide receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of L-Phenylalanine-cyclohexylamide Binding to a Putative Receptor

Abstract

This technical guide provides a comprehensive, methodology-driven framework for investigating the binding of this compound (L-Phe-CHA), a synthetic amino acid derivative with therapeutic potential, to a putative biological target. Recognizing that no definitive receptor for L-Phe-CHA has been established, we select the Calcium-Sensing Receptor (CaSR) as a rational, high-probability candidate for this in-depth modeling exercise. This choice is predicated on the well-documented allosteric binding of the parent molecule, L-Phenylalanine, to CaSR.[1] This guide is designed for researchers and drug development professionals, offering a narrative that not only details the "how" but, more critically, the "why" behind each computational choice. We will progress from foundational system preparation through molecular docking and molecular dynamics simulations, culminating in an overview of advanced binding free energy calculations. Each protocol is presented as a self-validating system, grounded in authoritative scientific principles to ensure reproducibility and trustworthiness.

Introduction: Setting the Scientific Context

The Ligand: this compound (L-Phe-CHA)

This compound is a derivative of the essential amino acid L-Phenylalanine. Its structure is distinguished by the amidation of the carboxyl group with a cyclohexyl moiety, a modification that increases its lipophilicity.[2] This characteristic suggests an enhanced ability to cross the blood-brain barrier, making it a compound of interest for targeting the central nervous system.[2] It has been explored for applications ranging from mood enhancement to cognitive function, positioning it as a valuable lead for pharmaceutical and nutraceutical development.[2][3] The 3D structure and chemical properties of L-Phe-CHA are publicly available in databases such as PubChem (CID 688648).[4]

The Target: The Calcium-Sensing Receptor (CaSR) as a Putative Target

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis. Crucially for this guide, L-Phenylalanine is a known positive allosteric modulator of CaSR. It binds to a pocket in the hinge region of the receptor's extracellular domain, enhancing the receptor's sensitivity to calcium.[1] Given that L-Phe-CHA retains the core L-Phenylalanine scaffold, it is a scientifically sound hypothesis that it may interact with the same or an adjacent binding site on CaSR. This makes CaSR an excellent and justifiable target for our in silico investigation.

The Rationale for In Silico Modeling in Drug Discovery

In silico modeling, encompassing techniques like molecular docking and molecular dynamics, is an indispensable pillar of modern drug discovery.[5] These computational methods allow for the rapid and cost-effective prediction of how a ligand might bind to its target receptor at an atomic level.[6] This approach precedes and guides physical experiments, helping to prioritize candidates, elucidate mechanisms of action, and optimize lead compounds, thereby significantly accelerating the research and development pipeline.[7][8]

Foundational Workflow: System Preparation

The validity of any in silico experiment hinges on the quality of the initial structures. The principle of "garbage in, garbage out" is paramount; therefore, meticulous preparation of both the ligand and the receptor is a non-negotiable first step.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 Obtain 2D Structure (e.g., PubChem SMILES) L2 Generate 3D Conformer (e.g., Open Babel) L1->L2 L3 Assign Protonation State (pH 7.4) L2->L3 L4 Energy Minimization (e.g., MMFF94 force field) L3->L4 Dock Phase 1: Molecular Docking L4->Dock Prepared Ligand (.pdbqt format) R1 Select PDB Structure (e.g., CaSR Homology Model) R2 Clean Structure (Remove water, co-factors) R1->R2 R3 Model Missing Residues & Loops (e.g., CHARMM-GUI) R2->R3 R4 Protonate & Assign Charges (Add Hydrogens) R3->R4 R4->Dock Prepared Receptor (.pdbqt format) MD Phase 2: Molecular Dynamics Dock->MD Top Scoring Pose BFE Phase 3: Binding Free Energy MD->BFE Stable Trajectory

Caption: High-level workflow for in silico ligand-receptor binding analysis.

Experimental Protocol: Ligand Preparation

Causality: A ligand's 3D conformation, charge, and protonation state directly influence the non-covalent interactions it can form. An incorrect initial state will lead to inaccurate binding predictions.

  • Obtain 2D Structure: Download the SMILES string for L-Phe-CHA from PubChem.[4]

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure.

  • Protonation and Charge Assignment: Assign protonation states appropriate for physiological pH (~7.4). This step is critical as it determines which atoms can act as hydrogen bond donors or acceptors.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy starting conformation.

  • Save in Required Format: Convert the prepared ligand structure to the .pdbqt format required by AutoDock Vina, which includes partial charges and atom type definitions.

Experimental Protocol: Receptor Preparation

Causality: The crystal or model structure of a protein is an experimental snapshot. It must be computationally "cleaned" to remove non-essential molecules and completed to ensure a chemically correct model for simulation.

  • Select a Receptor Structure: As no full-length experimental structure of CaSR with an L-Phe analogue is available, a high-quality homology model based on a related GPCR structure would be generated or obtained. For this guide, we assume a pre-existing, validated model of the CaSR extracellular domain.

  • Clean the PDB File: Remove all non-essential components, such as water molecules, crystallization aids, and co-factors that are not relevant to the binding event being studied. This is crucial to avoid interference in the docking calculation.

  • Handle Missing Residues/Loops: Use tools like CHARMM-GUI PDB Reader & Manipulator to model any missing residues or loops in the protein structure, which are common in experimental structures.[9]

  • Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically absent in PDB files. Assign partial charges using a force field like CHARMM or AMBER.

  • Convert to PDBQT Format: Similar to the ligand, convert the prepared receptor structure to the .pdbqt format for use with AutoDock Vina.

Phase 1: Molecular Docking for Pose Prediction

Molecular docking predicts the preferred orientation (the "pose") and an estimated binding affinity of a ligand when bound to a receptor.[6] It employs a search algorithm to explore possible conformations of the ligand within the binding site and a scoring function to rank these poses.[5]

G Start Define Binding Site (Grid Box) RunDocking Execute Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Start->RunDocking Analyze Analyze Docking Results RunDocking->Analyze Poses Cluster of Binding Poses Analyze->Poses Scores Binding Affinity Scores (kcal/mol) Analyze->Scores BestPose Select Best Pose (Lowest Energy + Visual Inspection) Poses->BestPose Scores->BestPose

Caption: The logical flow of a typical molecular docking experiment.

Experimental Protocol: Docking L-Phe-CHA to CaSR

Causality: The goal of docking is to efficiently sample a vast conformational space to find the most energetically favorable binding mode, providing a static hypothesis of the interaction.

  • Software Selection: We will use AutoDock Vina, a widely used and validated open-source docking program.[10][11]

  • Define the Binding Site (Grid Box): Based on the known L-Phe binding site on CaSR, define a 3D grid box that encompasses this entire pocket. The search for the ligand's pose will be confined to this box. A blind docking approach, where the entire protein surface is considered, can also be used if the binding site is unknown.[9]

  • Configure Docking Parameters: Set parameters such as exhaustiveness to control the thoroughness of the search. A higher value increases computational time but also the probability of finding the optimal pose.

  • Run Docking Simulation: Execute the AutoDock Vina command, providing the prepared ligand, prepared receptor, and configuration file as inputs.[6]

  • Analyze Results: The output will be a set of predicted binding poses (typically 9-10) ranked by their calculated binding affinity in kcal/mol.

Data Analysis and Interpretation

The primary outputs from docking are the binding affinity and the 3D coordinates of the predicted poses.

Docking Mode Binding Affinity (kcal/mol) RMSD from Best Mode (Å) Key Interacting Residues (Hypothetical)
1-8.50.00TYR218, SER170, ARG66
2-8.21.21SER170, ARG66, GLU297
3-7.91.85TYR218, SER147
............

Table 1: Example of a structured results table for docking L-Phe-CHA with the CaSR binding pocket. Lower binding affinity values indicate stronger predicted binding.

The "best" pose is typically the one with the lowest energy score. However, it is crucial to visually inspect the top-scoring poses using visualization software like PyMOL or UCSF Chimera.[10] The chosen pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues of the binding pocket.

Phase 2: Molecular Dynamics for Stability and Refinement

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the docked protein-ligand complex and observe its dynamic behavior in a simulated physiological environment.[12][13]

The Imperative for Dynamics: Beyond the Static Docking Pose

Causality: A docked pose might be energetically favorable in a rigid context but unstable when atomic motion and the influence of solvent are considered. MD simulation acts as a computational validation and refinement step, testing the durability of the predicted interactions.

Force Fields: The Engine of MD Simulations

MD simulations are governed by a force field, which is a set of parameters and equations that describe the potential energy of the system's particles. The choice of force field is critical for accuracy. For protein-ligand systems, force fields like CHARMM and AMBER are industry standards.[11][14]

Experimental Protocol: GROMACS Simulation

Causality: This protocol simulates the physical environment of the complex, including water and ions, to observe its behavior over a specific timescale (nanoseconds to microseconds).

  • Software Selection: We will use GROMACS, a highly efficient and popular open-source MD engine.[15]

  • System Building:

    • Topology Generation: Generate topology files for both the protein (using a chosen force field like CHARMM36m) and the ligand (using a server like CGenFF).[14]

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.

  • Simulation Cascade:

    • Energy Minimization: Vigorously minimize the energy of the entire system to remove steric clashes.

    • Equilibration (NVT & NPT): Gradually heat the system to the target temperature (e.g., 310 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This two-step process ensures the system is stable before the production run.

    • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.

Parameter Value / Method Rationale
Force FieldCHARMM36mWell-validated for proteins and small molecules.
Water ModelTIP3PA standard, computationally efficient water model.
Box TypeCubic, Periodic Boundary ConditionsSimulates an infinite system, avoiding edge effects.
Simulation Time100 nsA common timescale to assess initial complex stability.
Temperature310 K (37 °C)Physiological temperature.
Pressure1 barPhysiological pressure.
EnsembleNPT (Isothermal-isobaric)Maintains constant Number of particles, Pressure, and Temperature.

Table 2: A summary of typical parameters for an MD simulation of a protein-ligand complex.

Trajectory Analysis: Validating Complex Stability

The output of an MD run is a trajectory file containing atomic coordinates over time. Analysis of this trajectory is key to understanding the system's dynamics.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms over time from a reference structure. A plateau in the RMSD plot indicates that the protein has reached a stable equilibrium.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF values can indicate flexible loop regions.

  • Interaction Analysis: Throughout the simulation, one can monitor key interactions (like hydrogen bonds) between the ligand and receptor to see if they are stable or transient.

Phase 3: Advanced Binding Affinity Estimation

While docking scores provide a rapid ranking, more accurate estimations of binding free energy require more computationally intensive methods. These techniques are often applied after MD simulations confirm the stability of a binding pose.

  • MM/PBSA and MM/GBSA: (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) These are popular endpoint methods that calculate the binding free energy by combining molecular mechanics energy terms with solvation energy models.

  • Free Energy Perturbation (FEP): A more rigorous and computationally expensive method that calculates the relative binding free energy between two ligands by computationally "mutating" one into the other.[8]

These advanced methods provide a more quantitative prediction of binding affinity, which can be more directly compared with experimental data (like Ki or IC50 values) and are crucial for lead optimization campaigns.[16][17]

Conclusion and Future Perspectives

This guide has detailed a robust, multi-stage in silico workflow for investigating the binding of this compound to the Calcium-Sensing Receptor. By progressing from system preparation to molecular docking and then to molecular dynamics, we build a comprehensive picture of the potential interaction, moving from a static hypothesis to a dynamic, validated model. The causality-driven protocols and emphasis on validation at each stage ensure a high degree of scientific integrity.

The results from such a study—a stable binding pose, identification of key interacting residues, and a quantitative estimate of binding affinity—provide a strong foundation for subsequent experimental validation. Future work could involve site-directed mutagenesis of the predicted interacting residues or the synthesis and testing of new L-Phe-CHA analogues designed to enhance the observed interactions. By integrating these computational and experimental approaches, we can accelerate the journey from a promising molecule to a potential therapeutic.

References

  • Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2025). Vertex AI Search.
  • Advances and applications of binding affinity prediction methods in drug discovery. PubMed.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol.
  • Machine learning methods for protein-protein binding affinity prediction in protein design. Frontiers.
  • What are the methods for predicting protein-ligand binding affinity?. Consensus.
  • Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer.
  • Molecular dynamic simulation for protein & ligand-protein complex. (2023). YouTube.
  • Molecular docking for Beginners | Autodock Full Tutorial. (2020). YouTube.
  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human P
  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI.
  • Ligand-Receptor Interactions and Drug Design. PubMed.
  • L-Phenylalanine cyclohexylamide. Chem-Impex.
  • L-Phenylalanine cyclohexylamide | 17186-53-7. J&K Scientific LLC.
  • This compound | C15H22N2O | CID 688648. PubChem.
  • Identification of an L-Phenylalanine Binding Site Enhancing The Cooperative Responses of The Calcium Sensing Receptor. (2014). CORE.
  • Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium. PubMed.

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Methodological & Application

Application Notes and Protocols for the Synthesis of L-Phenylalanine-cyclohexylamide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of L-Phenylalanine-cyclohexylamide, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a step-by-step methodology but also the scientific rationale behind the chosen procedures. This document emphasizes safety, efficiency, and the reliable characterization of the final product.

Introduction

This compound is a derivative of the essential amino acid L-phenylalanine, where the carboxylic acid group is converted to an N-cyclohexylamide. This modification significantly alters the physicochemical properties of the parent amino acid, increasing its lipophilicity and potential for novel molecular interactions. Such derivatives are of great interest in the development of peptidomimetics and small molecule therapeutics, where fine-tuning of pharmacokinetic and pharmacodynamic properties is crucial.

The synthesis of this amide bond is a cornerstone of peptide chemistry. The protocol detailed herein employs a robust and well-established two-step approach: the protection of the amine group of L-phenylalanine with a tert-butyloxycarbonyl (Boc) group, followed by the coupling of the protected amino acid with cyclohexylamine using a carbodiimide reagent, and finally, the removal of the Boc protecting group. This method is chosen for its high efficiency and the ability to minimize side reactions, particularly racemization of the chiral center.

Core Synthesis Pathway

The synthesis of this compound is achieved through a three-stage process, as illustrated in the workflow diagram below. This pathway ensures the preservation of the stereochemical integrity of the L-phenylalanine starting material.

Synthesis_Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A L-Phenylalanine B Boc-L-Phenylalanine A->B (Boc)2O, Base D Boc-L-Phenylalanine- cyclohexylamide B->D DCC, HOBt C Cyclohexylamine C->D E L-Phenylalanine- cyclohexylamide D->E TFA or HCl

Application Note: High-Performance Liquid Chromatography Methods for the Analysis of L-Phenylalanine-cyclohexylamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive protocols for the quantitative and qualitative analysis of L-Phenylalanine-cyclohexylamide using High-Performance Liquid Chromatography (HPLC). This compound is an amino acid derivative with applications in pharmaceutical development, neuroscience research, and as a chiral auxiliary.[1][2][3] Accurate determination of its purity, concentration, and enantiomeric composition is critical for quality control and research applications. This guide details two robust HPLC methods: a Reversed-Phase (RP-HPLC) method for assay and impurity profiling, and a Chiral HPLC method for the determination of enantiomeric purity. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices and adherence to validation principles outlined by the International Council for Harmonisation (ICH).[4][5]

Introduction and Analytical Rationale

This compound (MW: 246.35 g/mol ) is a synthetic derivative of the essential amino acid L-phenylalanine.[6][7] Its structure, which combines a chiral amino acid core with a lipophilic cyclohexyl group, makes it a person of interest in drug design for targeting the central nervous system.[1] The primary analytical challenges in its analysis are twofold:

  • Quantification and Purity: Accurately determining the concentration (assay) of the active substance and detecting any process-related impurities or degradation products.

  • Enantiomeric Purity: Ensuring the stereochemical integrity of the L-enantiomer, as the D-enantiomer could be an inactive or undesirable impurity.

To address these challenges, two distinct but complementary HPLC methods are required. A standard RP-HPLC method provides excellent separation based on hydrophobicity, ideal for purity and assay, while a specialized Chiral HPLC method is necessary to resolve the enantiomers.

Method Selection Causality
  • Reversed-Phase HPLC (for Assay/Purity): This technique is the cornerstone for the analysis of small molecules in pharmaceuticals.[8] The nonpolar stationary phase (e.g., C18) interacts with the hydrophobic phenyl and cyclohexyl moieties of the analyte, providing strong retention and allowing for separation from polar and nonpolar impurities using a gradient of water and organic solvent.[9]

  • Chiral HPLC (for Enantiomeric Purity): Enantiomers possess identical physical properties in a non-chiral environment, making them inseparable on a standard C18 column. A Chiral Stationary Phase (CSP) is required to achieve separation.[10][11] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including amino acid derivatives, by forming transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[12][13]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, width=2, height=0.6, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Decision workflow for selecting the appropriate HPLC method.

Protocol 1: Achiral Assay and Purity by RP-HPLC

This method is designed for the accurate quantification of this compound and the separation of potential process impurities.

Experimental Protocol

2.1.1. Reagents and Materials

  • This compound Reference Standard (≥99% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Monobasic Potassium Phosphate (KH₂PO₄), ACS Grade

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • Water, HPLC Grade or Milli-Q

2.1.2. Equipment

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

  • 0.45 µm syringe filters (PTFE or nylon)

2.1.3. Solutions Preparation

  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

2.1.4. Standard Preparation

  • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with Diluent.

2.1.5. Sample Preparation

  • Accurately weigh an amount of sample expected to contain ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Dilute further as necessary to achieve a target concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire)
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0
B: Acetonitrile
Gradient 0-2 min: 20% B
2-15 min: 20% to 80% B
15-17 min: 80% B
17.1-20 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Rationale for Conditions: A gradient elution is employed to separate compounds with a wide range of polarities.[14] The 210 nm wavelength is chosen for sensitive detection of the phenyl group's electronic transitions.[11][15] A buffered mobile phase at pH 3.0 ensures consistent ionization of any acidic or basic functional groups, leading to reproducible retention times.

Protocol 2: Chiral Purity by Chiral HPLC

This method is designed to separate this compound from its potential D-enantiomer impurity.

Experimental Protocol

3.1.1. Reagents and Materials

  • This compound Sample

  • Reference standard containing both L- and D-enantiomers (if available, for peak identification) or a racemic mixture.

  • n-Hexane, HPLC Grade

  • 2-Propanol (IPA), HPLC Grade

  • Ethanol (EtOH), HPLC Grade

3.1.2. Equipment

  • HPLC system with an isocratic pump, autosampler, column thermostat, and UV/Vis Detector.

  • Standard laboratory glassware and equipment as listed in Protocol 1.

3.1.3. Solutions Preparation

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v). Mix 800 mL of n-Hexane with 200 mL of 2-Propanol. Degas before use. Note: The optimal ratio may need slight adjustment depending on the specific column batch.

  • Diluent: Mobile Phase.

3.1.4. Standard and Sample Preparation

  • Resolution Standard: Prepare a solution of the racemic or L/D mixture at ~0.5 mg/mL in Diluent. This is crucial for confirming the elution order and calculating resolution.

  • Sample Solution: Prepare a solution of the this compound sample at ~0.5 mg/mL in Diluent. Filter through a 0.45 µm syringe filter.

Chromatographic Conditions
ParameterCondition
Column Amylose or Cellulose-based Chiral Stationary Phase (CSP)
(e.g., Daicel CHIRALPAK® series), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / 2-Propanol (80:20, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector Wavelength 210 nm
Injection Volume 10 µL
Run Time ~30 minutes (or until both enantiomers have eluted)

Rationale for Conditions: Normal phase chromatography (using hexane/IPA) is highly effective for enantiomeric separations on polysaccharide-based CSPs.[12][13] The separation mechanism relies on hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the chiral selector on the stationary phase. An isocratic mobile phase provides stable and reproducible conditions for this sensitive separation.[12]

Method Validation and System Suitability

For use in a regulated environment, both methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[5][16][17]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

} Caption: Core parameters for HPLC method validation per ICH guidelines.

System Suitability

Before any analysis, the system's performance must be verified. This is achieved by injecting a standard solution multiple times.

ParameterMethod 1 (Achiral)Method 2 (Chiral)Acceptance Criteria
Tailing Factor (T) For L-Phe-cyclohexylamide peakFor both enantiomer peaksT ≤ 2.0
Theoretical Plates (N) For L-Phe-cyclohexylamide peakFor both enantiomer peaksN ≥ 2000
Precision (%RSD) %RSD of peak area from 5 replicate injections%RSD of peak areas from 5 replicate injections%RSD ≤ 2.0%
Resolution (Rs) N/ABetween L- and D-enantiomer peaksRs ≥ 1.5[11][18]
Validation Parameters Summary

The following table summarizes the key validation experiments and typical acceptance criteria for a pharmaceutical context.[4][19]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or matrix components.Peak purity analysis (DAD), no interference at the analyte's retention time in placebo/blank injections.
Linearity To verify a direct proportional relationship between concentration and detector response over the analytical range.Correlation coefficient (r²) ≥ 0.998 over 5 concentration levels.[10][11]
Accuracy To measure the closeness of the experimental value to the true value.98.0% to 102.0% recovery for assay; 90.0% to 110.0% for impurity analysis at low levels.
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision (inter-assay): RSD ≤ 2.0%.[16]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; Precision at LOQ level should meet requirements (e.g., RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within acceptance criteria; peak areas and retention times show no significant changes.

Conclusion

The two HPLC methods detailed in this application note provide a robust framework for the comprehensive quality control of this compound. The achiral RP-HPLC method is suitable for routine purity testing and quantitative assay, while the chiral HPLC method is essential for controlling the stereochemical integrity of the final product. Proper system suitability checks and full method validation according to ICH guidelines are critical to ensure the generation of reliable, accurate, and reproducible data in research and drug development settings.

References

  • Hroboňová, K., Moravčík, J., Lehotay, J., & Armstrong, D. W. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Chromatographia. [Link]

  • Kochhar, S., & Christen, P. (2002). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Methods in Molecular Biology. [Link]

  • Hroboňová, K., & Lomenová, A. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities in official methods of validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 688648, this compound. PubChem. [Link]

  • ResearchGate (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. [Link]

  • AMS Biotechnology (Europe) Ltd (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Gelfi, C., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Methods in Molecular Biology. [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-265. [Link]

  • Lab Manager (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Shabir, G. A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Rohadi, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. International Food Research Journal, 29(4), 740-754. [Link]

  • HELIX Chromatography (n.d.). HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link]

  • J&K Scientific LLC (n.d.). L-Phenylalanine cyclohexylamide. J&K Scientific. [Link]

  • Agilent Technologies (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Dinu, A., & Apetrei, C. (2018). HPLC chromatograms of phenylalanine (standard solutions) at different concentrations. ResearchGate. [Link]

  • Alías, M., et al. (2001). Preparative HPLC resolution of the CIS cyclohexane analogs of phenylalanine. Chirality, 13(1), 48-55. [Link]

Sources

Application Note: A Phenylalanine-Based AMPA Receptor Antagonist for In Vitro Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Phenylalanine Derivatives in Neuroprotection

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal function and structure. A key pathological mechanism implicated in these conditions is excitotoxicity, often driven by the overactivation of glutamate receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and oxidative stress.[1] This has led to the investigation of compounds that can mitigate these effects. Phenylalanine derivatives represent a promising class of molecules for neuroprotection due to their structural similarity to endogenous amino acids and their potential to modulate neuronal signaling and oxidative stress.[1][2]

This guide provides a comprehensive overview and detailed protocols for utilizing a specific phenylalanine-based AMPA receptor antagonist, hereafter referred to as "Neuro-Phe derivative," in cell culture models to study its neuroprotective effects. This compound has been shown to protect neuroblastoma cells from neurotoxin-induced injury by attenuating the release of lactate dehydrogenase (LDH) and reducing reactive oxygen species (ROS) levels.[1] The protocols outlined below are designed for researchers in neuroscience and drug development to investigate the neuroprotective potential of this and similar compounds.

Mechanism of Action: Dual-Pronged Neuroprotection

The neuroprotective efficacy of the Neuro-Phe derivative is attributed to a dual mechanism of action:

  • AMPA Receptor Antagonism : By competitively inhibiting AMPA receptors, the Neuro-Phe derivative can reduce the excessive influx of calcium ions into neurons that is a hallmark of excitotoxicity. This helps to maintain cellular homeostasis and prevent the activation of downstream apoptotic pathways.[1]

  • Antioxidant Activity : The compound exhibits significant free-radical-scavenging properties. It directly mitigates the damaging effects of reactive oxygen species (ROS), which are major contributors to neuronal cell death in various neurodegenerative models.[1]

The interplay of these mechanisms provides a robust defense against neuronal insults.

Neuro-Phe Derivative Mechanism of Action cluster_0 Cellular Environment cluster_1 Neuronal Cell Neurotoxin Neurotoxin AMPA_Receptor AMPA Receptor Neurotoxin->AMPA_Receptor Over-activates ROS Reactive Oxygen Species (ROS) Neurotoxin->ROS Induces Neuro-Phe derivative Neuro-Phe derivative Neuro-Phe derivative->AMPA_Receptor Inhibits Neuro-Phe derivative->ROS Scavenges Mitochondrial_Dysfunction Mitochondrial Dysfunction AMPA_Receptor->Mitochondrial_Dysfunction Excitotoxicity ROS->Mitochondrial_Dysfunction Damages Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Triggers Cell_Survival Cell Survival

Caption: Proposed dual mechanism of the Neuro-Phe derivative.

Quantitative Parameters for In Vitro Studies

The following table summarizes key concentrations and incubation times for designing neuroprotection experiments with the Neuro-Phe derivative, based on published findings.[1]

ParameterCell LineValuePurpose
Neuro-Phe Derivative Concentration SH-SY5Y, IMR-3250 µMPre-treatment for neuroprotection
Neurotoxin (6-OHDA) SH-SY5Y, IMR-3250 µMInduction of neurotoxicity
Neurotoxin (H₂O₂) SH-SY5Y500 µMInduction of oxidative stress
Pre-treatment Time SH-SY5Y, IMR-321 hourTo allow for compound uptake and target engagement
Neurotoxin Incubation Time (ROS assay) SH-SY5Y3 hoursTo measure acute oxidative stress
Neurotoxin Incubation Time (LDH assay) SH-SY5Y, IMR-3224 hoursTo measure cytotoxicity

Detailed Protocols

Protocol 1: Preparation of Neuro-Phe Derivative Stock Solution
  • Rationale : A concentrated, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds, but its final concentration in the culture medium should be minimized to avoid solvent-induced toxicity.

  • Weighing : Accurately weigh out 1-5 mg of the Neuro-Phe derivative powder in a sterile microcentrifuge tube inside a laminar flow hood.

  • Dissolving : Add sterile, cell culture grade DMSO to create a 10 mM stock solution. Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage : Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

  • Working Dilution : On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells does not exceed 0.1% (v/v).

Protocol 2: In Vitro Neuroprotection Assay Against 6-OHDA-Induced Toxicity
  • Rationale : This protocol uses the neurotoxin 6-hydroxydopamine (6-OHDA) to model Parkinson's disease-like neurodegeneration in SH-SY5Y cells, a human neuroblastoma cell line commonly used in such studies.[1] The neuroprotective effect is quantified by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage and cytotoxicity.

Experimental Workflow Start Start Seed_Cells 1. Seed SH-SY5Y cells in a 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h to allow adherence Seed_Cells->Incubate_24h Pre-treatment 3. Pre-treat with Neuro-Phe derivative (1h) Incubate_24h->Pre-treatment Toxin_Addition 4. Add 6-OHDA to induce neurotoxicity Pre-treatment->Toxin_Addition Incubate_24h_Toxin 5. Incubate for 24h Toxin_Addition->Incubate_24h_Toxin Collect_Supernatant 6. Collect supernatant for LDH assay Incubate_24h_Toxin->Collect_Supernatant LDH_Assay 7. Perform LDH cytotoxicity assay Collect_Supernatant->LDH_Assay Analyze_Data Analyze Data LDH_Assay->Analyze_Data

Caption: Workflow for the in vitro neuroprotection assay.

Materials :

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • Neuro-Phe derivative stock solution (10 mM)

  • 6-OHDA stock solution (prepare fresh in sterile water with 0.02% ascorbic acid to prevent oxidation)

  • LDH cytotoxicity assay kit

Procedure :

  • Cell Seeding : Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment : Prepare working solutions of the Neuro-Phe derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 50 µM). Include a "vehicle control" group treated with medium containing the same final concentration of DMSO. Incubate for 1 hour.

  • Neurotoxin Challenge : Add 10 µL of the 6-OHDA working solution to the appropriate wells to achieve a final concentration of 50 µM. Also include a "toxin alone" control group and an "untreated" control group.

  • Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • LDH Assay : Carefully collect 50 µL of the supernatant from each well. Perform the LDH assay according to the manufacturer's instructions. Measure the absorbance at the recommended wavelength.

  • Data Analysis : Calculate the percentage of cytotoxicity relative to the control groups. A significant decrease in LDH release in the Neuro-Phe derivative + 6-OHDA group compared to the 6-OHDA alone group indicates neuroprotection.

Protocol 3: Assessment of Antioxidant Activity (ROS Assay)
  • Rationale : This protocol measures the intracellular accumulation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated intracellularly to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in fluorescence indicates antioxidant activity.[1]

Materials :

  • SH-SY5Y cells

  • 96-well black, clear-bottom cell culture plates

  • Neuro-Phe derivative stock solution (10 mM)

  • Hydrogen peroxide (H₂O₂)

  • DCFH-DA probe

Procedure :

  • Cell Seeding : Seed SH-SY5Y cells in a 96-well black, clear-bottom plate as described in Protocol 2.

  • Pre-treatment : Pre-treat the cells with the Neuro-Phe derivative for 1 hour as described above.

  • ROS Induction : Add H₂O₂ to the wells to a final concentration of 500 µM. Incubate for 3 hours.

  • Probe Loading : Wash the cells twice with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes in the dark at 37°C.

  • Fluorescence Measurement : Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis : A significant decrease in DCF fluorescence in the Neuro-Phe derivative + H₂O₂ group compared to the H₂O₂ alone group demonstrates the compound's ability to reduce intracellular ROS levels.

References

  • Kulczykowska, K., et al. (2020). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. Available at: [Link]

  • Aksenov, M. Y., & Aksenova, M. V. (2004). Cell culture models of oxidative stress and injury in the central nervous system. PubMed. Available at: [Link]

  • Pieri, M., et al. (2019). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Available at: [Link]

  • Xia, Y., & He, J. (2023). Neuronal Protective Effect of Nosustrophine in Cell Culture Models. Xia & He Publishing. Available at: [Link]

  • Aksenov, M. Y., & Aksenova, M. V. (2004). Cell culture models of oxidative stress and injury in the central nervous system. Semantic Scholar. Available at: [Link]

  • Gao, J., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. Available at: [Link]

  • Rordorf, G., et al. (1997). Neuroprotective action of cycloheximide involves induction of bcl-2 and antioxidant pathways. PubMed. Available at: [Link]

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Application Note & Protocols: A Tiered Strategy for Assessing the Bioactivity of L-Phenylalanine-cyclohexylamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, tiered experimental framework for the systematic bioactivity assessment of L-Phenylalanine-cyclohexylamide, a synthetic derivative of the amino acid L-phenylalanine. Recognizing that novel chemical entities require a broad-to-specific screening approach, this guide details a logical progression from large-scale, unbiased primary screening to focused hit validation and mechanistic studies. The protocols and strategies outlined herein are designed to efficiently identify and characterize potential therapeutic activities, ensuring scientific rigor and reproducibility. We present detailed methodologies for cytotoxicity assessment, broad-panel GPCR screening, and subsequent functional assays, using a hypothetical hit at the dopamine D2 receptor to illustrate the full workflow. This guide serves as a foundational resource for researchers initiating the pharmacological investigation of novel amino acid derivatives.

Introduction and Rationale

This compound is a synthetic compound derived from the essential amino acid L-phenylalanine.[1][2][3] Its structure combines the chiral core of a natural amino acid with a bulky, lipophilic cyclohexyl group.[1] This modification significantly increases its lipophilicity compared to the parent molecule, potentially enhancing its ability to cross cellular membranes and the blood-brain barrier. Such characteristics make it a candidate for interacting with intracellular targets, particularly within the central nervous system (CNS).[1]

Given that L-phenylalanine is a precursor to key neurotransmitters like dopamine, norepinephrine, and epinephrine, derivatives such as this compound are plausible candidates for modulating neurological pathways.[4][] The initial stages of drug discovery for a novel compound with unknown activity necessitate a systematic and unbiased screening process.[6][7][8][9][10] A tiered or cascaded approach is the industry-standard workflow, designed to efficiently manage resources by eliminating inactive or toxic compounds early while progressively gathering more detailed information on promising "hits".[8][11]

This guide outlines a logical three-tiered workflow for characterizing the bioactivity of this compound.

Diagram: Overall Screening Workflow

The diagram below illustrates the proposed tiered approach, moving from broad initial screens to specific, mechanism-focused assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Validation cluster_2 Tier 3: Mechanistic Elucidation T1_Viability Cell Viability & Cytotoxicity Screening T1_Safety Broad Target Safety Panel (e.g., Eurofins SafetyScreen) T1_Viability->T1_Safety Establish non-toxic concentration range T2_Dose Dose-Response Curve (Determine IC50/EC50) T1_Safety->T2_Dose Identify Primary 'Hit' (Hypothetical: Dopamine D2 Receptor) T2_Ortho Orthogonal Functional Assay (e.g., β-Arrestin Recruitment) T2_Dose->T2_Ortho Confirm activity T2_Select Selectivity Profiling (Against related receptor subtypes) T2_Ortho->T2_Select Validate mechanism T3_Signal Downstream Signaling Assay (e.g., cAMP Measurement) T2_Select->T3_Signal Assess specificity T3_Pheno Cell-Based Phenotypic Assay (e.g., Neurite Outgrowth) T3_Signal->T3_Pheno Characterize pathway

Caption: A tiered workflow for bioactivity screening of this compound.

Tier 1: Primary Screening & Cytotoxicity Profiling

The primary goal of Tier 1 is to broadly survey the compound's biological interactions and establish a safe concentration range for subsequent experiments.

Rationale

Before investing in specific and costly assays, it is crucial to determine the compound's general cytotoxicity.[8][12] A highly cytotoxic compound is often deprioritized for therapeutic development unless intended for an application like oncology. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14][15]

Simultaneously, a broad liability screen against a panel of known drug targets (receptors, ion channels, enzymes) is a cost-effective strategy to identify potential on-target and off-target activities early.[16] Commercial services like Eurofins' SafetyScreen panels offer a standardized way to test a compound against hundreds of targets implicated in adverse drug reactions.[16][17][18][19][20]

Protocol: Cell Viability using MTT Assay

This protocol assesses the effect of this compound on the viability of a relevant cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neurotoxicity).

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14][15][21]

Materials:

  • HEK293 cells (or other chosen cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[21]

  • 96-well flat-bottom tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 10,000 cells/well in 100 µL of culture medium into a 96-well plate.[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[21] During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well.[21] Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14][15][21] A reference wavelength of 630 nm can be used to subtract background noise.[14][15]

Data Interpretation and Next Steps

The MTT assay will yield a concentration at which the compound reduces cell viability by 50% (CC50). All subsequent in vitro assays should be conducted at concentrations well below the CC50 value to avoid confounding results from cytotoxicity.

Data from the broad liability panel (e.g., SafetyScreen) will identify any primary "hits"—targets where the compound shows significant binding or activity (typically >50% inhibition or stimulation at a 10 µM concentration). For the purpose of this guide, we will assume a hypothetical hit: >70% inhibition of radioligand binding to the human Dopamine D2 receptor.

Tier 2: Hit Confirmation and Validation

This tier focuses on confirming the primary hit from Tier 1, determining its potency, and validating the mechanism of action through an independent assay method.

Rationale

A single-point screening result is not sufficient for confirmation. A dose-response curve is essential to determine the compound's potency, typically expressed as an IC50 (for inhibitors/antagonists) or EC50 (for activators/agonists). This establishes the concentration range over which the compound exerts its biological effect.

Furthermore, an orthogonal assay—one that measures a different biological endpoint—is critical for validating the initial finding.[22] If the primary hit was from a binding assay, a functional assay should be employed. The β-arrestin recruitment assay is a common and robust method for measuring GPCR activation or antagonism, as β-arrestin binding is a key event in receptor desensitization and signaling that is distinct from G-protein coupling.[23][24][25]

Protocol: Antagonist Mode β-Arrestin Recruitment Assay

This protocol determines if this compound acts as an antagonist at the D2 receptor by measuring its ability to block agonist-induced β-arrestin recruitment.

Principle: The PathHunter assay (DiscoverX) is a widely used platform for this purpose.[24][25] Cells are engineered to express the GPCR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (EA).[24][26] Upon agonist stimulation, β-arrestin is recruited to the GPCR, forcing the complementation of the enzyme fragments. This creates an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[24][26] An antagonist will block this interaction.

Materials:

  • PathHunter D2 Receptor β-Arrestin cell line

  • Assay buffer and cell plating reagents (per manufacturer's instructions)

  • Dopamine (or other known D2 agonist)

  • This compound

  • Detection reagents (per manufacturer's instructions)

  • White, solid-bottom 96-well or 384-well assay plates

Procedure:

  • Cell Seeding: Plate the PathHunter cells in the appropriate assay medium and density as recommended by the vendor. Incubate overnight.

  • Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add these dilutions to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the antagonist to bind to the receptors.

  • Agonist Challenge: Add a fixed concentration of a D2 agonist (e.g., dopamine) to the wells. This concentration should be the EC80 (the concentration that gives 80% of the maximal response), which is determined in a prior agonist dose-response experiment.

  • Recruitment Incubation: Incubate the plate for 90 minutes at 37°C to allow for β-arrestin recruitment.

  • Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the detection reagents according to the manufacturer's protocol. Incubate for 60 minutes in the dark.

  • Luminescence Reading: Read the chemiluminescent signal on a compatible plate reader.

Data Presentation and Interpretation

The data from the dose-response experiments should be plotted using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value. This confirms the antagonistic activity and establishes potency. A selectivity profile would be generated by repeating this assay with cells expressing other dopamine receptor subtypes (D1, D3, D4, D5).

Table 1: Hypothetical Bioactivity Data for this compound

Assay TypeTarget ReceptorParameterResult
Cell ViabilityHEK293 CellsCC50> 50 µM
Primary ScreenDopamine D2% Inhibition @ 10 µM78%
β-Arrestin (Antagonist)Dopamine D2IC50150 nM
β-Arrestin (Antagonist)Dopamine D1IC50> 10 µM
β-Arrestin (Antagonist)Dopamine D3IC501.2 µM

This hypothetical data suggests that this compound is a potent D2 antagonist with reasonable selectivity over the D3 receptor and high selectivity over the D1 receptor.

Tier 3: Mechanistic & Cellular Studies

With the hit validated, this tier investigates the specific downstream signaling pathways affected by the compound.

Rationale

Dopamine receptors are G-protein coupled receptors (GPCRs).[4][] The D2-like receptor family (D2, D3, D4) typically couples to Gαi/o proteins.[][27] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[27][28] An antagonist, like our hypothetical compound, would therefore block the ability of an agonist to suppress cAMP levels. Measuring cAMP is a classic, robust assay for determining the functional consequence of Gαi or Gαs-coupled receptor modulation.[22][28][29][30][31]

Diagram: D2 Receptor Signaling Pathway

The diagram illustrates the canonical Gαi-cAMP signaling pathway modulated by a D2 receptor antagonist.

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor Gai Gαi Protein D2R->Gai Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gai->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates TestCmpd This compound (Antagonist) TestCmpd->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Inhibited) PKA->Response

Caption: Antagonism of the D2 receptor blocks agonist-induced inhibition of cAMP production.

Protocol: cAMP Accumulation Assay (Antagonist Mode)

This protocol measures the ability of this compound to reverse agonist-induced suppression of cAMP.

Principle: This assay is typically performed in cells expressing the D2 receptor. To measure inhibition of cAMP, the enzyme adenylyl cyclase is first stimulated with forskolin, which raises basal cAMP levels.[28] A D2 agonist is then added, which activates Gαi and reduces the forskolin-stimulated cAMP levels. A D2 antagonist will prevent this reduction. cAMP levels are measured using a competitive immunoassay, often based on TR-FRET or AlphaScreen technology.[28]

Materials:

  • CHO or HEK293 cells stably expressing the human D2 receptor

  • Assay buffer (e.g., HBSS with IBMX, a phosphodiesterase inhibitor)

  • Forskolin

  • Dopamine (or other D2 agonist)

  • This compound

  • cAMP detection kit (e.g., Cisbio HTRF or PerkinElmer AlphaScreen)

  • Low-volume 384-well assay plates

Procedure:

  • Cell Preparation: Harvest and resuspend the D2-expressing cells in assay buffer.

  • Compound Addition: Add serial dilutions of this compound to the assay plate.

  • Cell Addition: Dispense the cell suspension into the wells of the plate. Incubate for 30 minutes at room temperature.

  • Agonist/Forskolin Addition: Add a solution containing a fixed concentration of the D2 agonist and a fixed concentration of forskolin.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP modulation.

  • Detection: Add the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate) as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Plate Reading: Read the plate on a compatible TR-FRET or AlphaScreen reader.

Conclusion and Future Directions

This application note has detailed a systematic, tiered approach to characterizing the bioactivity of a novel compound, this compound. By progressing from broad, high-throughput screening to specific, mechanism-of-action studies, researchers can efficiently identify and validate pharmacological activity. The hypothetical case study, identifying the compound as a dopamine D2 receptor antagonist, illustrates how initial hits are confirmed with orthogonal assays (β-arrestin) and further characterized through downstream signaling assays (cAMP).

Following this workflow, future studies would involve:

  • In-depth Mechanistic Studies: Investigating potential biased agonism by comparing G-protein and β-arrestin pathway potencies.[25][32]

  • Pharmacokinetic Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties using in vitro models (e.g., liver microsomes).[12][33]

  • In Vivo Efficacy Models: Testing the compound in animal models of diseases where D2 antagonism is a therapeutic strategy, such as psychosis or schizophrenia.[32]

This structured approach ensures that resources are focused on compounds with a validated mechanism and a promising therapeutic profile, forming a critical foundation for preclinical development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024, January 24). CLYTE Technologies. Retrieved from [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Klein, M. O., et al. (2019). Dopamine receptor signaling pathways and associated diseases. ResearchGate. Retrieved from [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved from [Link]

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  • CNS SafetyScreen panel - FR. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Gsandtner, I., & Krasel, C. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. Retrieved from [Link]

  • The GPCR β-arrestin recruitment assay principle. (n.d.). ResearchGate. Retrieved from [Link]

  • SafetyScreen44 Panel - TW. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Functional Assays. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • SafetyScreen Functional Panel - FR. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Beaulieu, J. M., et al. (2015). Dopamine receptor signaling and current and future antipsychotic drugs. Journal of Neuroscience, 35(41), 13158-13168. Retrieved from [Link]

  • Montalvão, S. I. G. H. M., et al. (2016). Bioassays for bioactivity screening. In Comprehensive Analytical Chemistry (Vol. 74, pp. 1-28). Elsevier. Retrieved from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017, November 20). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • SafetyScreen87 Panel - TW. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher. Retrieved from [Link]

  • Montalvão, S. I. G. H. M., et al. (2016). Bioassays for Bioactivity Screening. Request PDF. ResearchGate. Retrieved from [Link]

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  • Application of β Arrestin Assays to the Orphan GPCR World. (2017, December 7). YouTube. Retrieved from [Link]

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  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). PMC. Retrieved from [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. Retrieved from [Link]

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Application Notes & Protocols: Evaluating L-Phenylalanine-cyclohexylamide as a Potential Artificial Sweetener

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of sugar substitutes is driven by global health trends aimed at reducing caloric intake and mitigating the health consequences of excessive sugar consumption. Phenylalanine derivatives have historically yielded successful high-intensity sweeteners, most notably aspartame.[1][2] This document provides a comprehensive set of protocols for the synthesis, characterization, and multi-faceted evaluation of a novel candidate molecule: L-Phenylalanine-cyclohexylamide. We present a logical workflow designed for researchers in food science and drug development, encompassing chemical synthesis, sensory analysis, in vitro receptor activation, stability profiling, and preliminary cytotoxicity assessment. The methodologies are grounded in established scientific principles to ensure robust and reproducible data generation, facilitating a thorough evaluation of this compound's potential as a safe and effective artificial sweetener.

Introduction: The Rationale for this compound

L-Phenylalanine serves as a chiral building block for several high-intensity sweeteners, including aspartame and neotame.[2][3] Its structural motif is clearly integral to interaction with the human sweet taste receptor. This compound is an amino acid derivative that presents an intriguing structural variation. The replacement of the methyl ester in aspartame with a cyclohexylamide group enhances its lipophilicity, a modification that could potentially influence its interaction with the T1R2/T1R3 sweet taste receptor, taste profile, and metabolic stability.[4]

However, the inclusion of a cyclohexylamine moiety warrants careful safety evaluation. Cyclohexylamine is a known metabolite of the artificial sweetener cyclamate and has been associated with systemic toxicity at certain exposure levels.[5][6] Therefore, a rigorous and systematic evaluation is paramount. This guide outlines the critical experimental path, from initial synthesis to preliminary safety and efficacy assessment.

Synthesis and Characterization

Principle of Synthesis

The synthesis of this compound is achieved via a standard peptide coupling reaction. This involves activating the carboxylic acid group of a protected L-Phenylalanine and reacting it with cyclohexylamine to form an amide bond. A subsequent deprotection step yields the final compound.[7] Choosing a coupling method that minimizes racemization is critical, as the stereochemistry of the phenylalanine alpha-carbon is crucial for its biological activity.[8]

Protocol: Synthesis of this compound

Materials:

  • N-Boc-L-phenylalanine

  • Cyclohexylamine[7]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Coupling Reaction:

    • Dissolve N-Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) to the solution and stir for 15 minutes. A white precipitate (dicyclohexylurea) will form.

    • Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-L-phenylalanine-cyclohexylamide.

    • Purify the crude product using flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).

  • Deprotection:

    • Dissolve the purified N-Boc-L-phenylalanine-cyclohexylamide in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours, monitoring the reaction by TLC.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer, concentrate, and recrystallize to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

G cluster_coupling Step 1: Amide Coupling cluster_purification Step 2: Purification cluster_deprotection Step 3: Deprotection & Final Product boc_phe N-Boc-L-Phenylalanine reagents DCC / HOBt in DCM @ 0°C -> RT boc_phe->reagents cha Cyclohexylamine cha->reagents coupled_product Crude N-Boc-L-Phe-Cyclohexylamide reagents->coupled_product workup Work-up & Flash Chromatography coupled_product->workup pure_coupled Pure N-Boc-L-Phe-Cyclohexylamide workup->pure_coupled deprotect_reagent TFA / DCM pure_coupled->deprotect_reagent final_product This compound deprotect_reagent->final_product

Figure 2: T1R2/T1R3 sweet taste receptor signaling pathway.

Protocol: Calcium Mobilization Assay

Materials:

  • HEK293 cells stably co-expressing human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16gust44). [9]* Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • 96-well or 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the T1R2/T1R3 expressing cells into assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C in the dark.

  • Assay:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Place the plate into the fluorescence plate reader.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Automatically inject the test compound (this compound) at various concentrations.

    • Continue to measure fluorescence for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is quantified as the change in fluorescence (ΔF) over baseline (F₀).

    • Plot the response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Stability and Preliminary Safety Assessment

Protocol: Stability Testing in Solution

Principle: The stability of a sweetener under conditions relevant to food processing and storage (e.g., varying pH and temperature) is critical for its application. [10][11][12]Stability is assessed by measuring the concentration of the compound over time using a quantitative analytical method like HPLC. [13] Procedure:

  • Prepare stock solutions of this compound in buffered aqueous solutions at pH 3.0, 5.0, and 7.0.

  • Aliquot the solutions into sealed vials.

  • Store sets of vials at different temperatures: 4°C (refrigerated), 25°C (ambient), and 40°C (accelerated).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a vial from each condition.

  • Analyze the concentration of this compound using a validated HPLC-UV method.

  • Calculate the percentage of the compound remaining relative to the T=0 measurement.

Condition Time (Weeks) % Remaining (Mean ± SD)
pH 3.0 / 40°C498.2 (± 1.1)
pH 5.0 / 40°C499.1 (± 0.8)
pH 7.0 / 40°C494.5 (± 1.5)
Table 2: Example accelerated stability data for this compound.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: A preliminary assessment of a compound's safety profile is essential. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [14][15]A reduction in metabolic activity in the presence of the test compound suggests potential cytotoxicity. This is a common rapid screening method for food additives. [16][17] Materials:

  • Human intestinal epithelial cell line (e.g., Caco-2) or a liver cell line (e.g., HepG2).

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Interpretation and Future Directions

The combined results from these protocols will provide a comprehensive initial assessment of this compound.

  • Promising Candidate: A promising result would be high sweetness potency with a clean, sucrose-like taste profile, a low EC₅₀ in the receptor activation assay, good stability across relevant pH and temperature ranges, and a high IC₅₀ (>1 mM) in the cytotoxicity assay.

  • Further Research: Positive findings would warrant further investigation, including more extensive safety studies (e.g., Ames test for mutagenicity), pharmacokinetic studies (ADME), and evaluation in complex food matrices. The potential for metabolism to cyclohexylamine in vivo would be a critical area for focused investigation. [3][18] By following this structured approach, researchers can efficiently and robustly evaluate the potential of this compound, paving the way for the development of the next generation of artificial sweeteners.

References

  • Fujita, Y., & Nakayama, M. (2002). Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-catalyzed H2O2 production assay. Journal of Health Science, 48(6), 539-544.
  • Rupa Health. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-catalyzed H2O2 production assay. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclohexylamine: A Versatile Amine for Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-catalyzed H2O2 production assay. Retrieved from [Link]

  • Costa, G. N., et al. (2020). Toxicity Assessment of Food and By-Products: In Vitro Methods. In Food Quality and Shelf Life. IntechOpen.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Nutritional and Sweetening Power of L-Phenylalanine. Retrieved from [Link]

  • Twarużek, M., et al. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica, 10, 23-28.
  • Google Patents. (n.d.). US7763431B1 - Binding assays that use the T1R2/T1R3 (sweet) taste receptor to identify compounds that elicit or modulate sweet taste.
  • Wikipedia. (n.d.). Cyclamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis and Stability of the Sweetener Sucralose in Beverages. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensory Characteristics of Sucralose and Other High Intensity Sweeteners. Retrieved from [Link]

  • Świąder, K., et al. (2009). Sensory properties of some synthetic high-intensity sweeteners in water solutions. Journal of Food and Nutrition Research, 48(1), 35-41.
  • PubMed. (2023). Stability of aspartame in the soft drinks: Identification of the novel phototransformation products and their toxicity evaluation. Retrieved from [Link]

  • MDPI. (2022). Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Oxford Academic. (1970). Determination of Cyclohexylamine in Various Artificially Sweetened Foods and Artificial Sweeten. Retrieved from [Link]

  • Šedivá, A., Panovská, Z., & Pokorný, J. (2006). Sensory profiles of sweeteners in aqueous solutions. Czech Journal of Food Sciences, 24(6), 283-287.
  • Oxford Academic. (2023). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project. Retrieved from [Link]

  • Wikipedia. (n.d.). Sugar substitute. Retrieved from [Link]

  • CORE. (n.d.). Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective. Retrieved from [Link]

  • PubMed. (1970). Aspartylphenylalanine methyl ester: a low-calorie sweetener. Retrieved from [Link]

  • FAPESP. (n.d.). Identification of Aptamers that Bind to Human Sweet Taste Receptor (T1R2/T1R3). Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). This compound | 17186-53-7. Retrieved from [Link]

  • Scribd. (n.d.). Sensory Profiles of Sweeteners Analyzed. Retrieved from [Link]

  • PNAS. (1984). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Retrieved from [Link]

  • NIH. (2009). Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy. Retrieved from [Link]

  • NIH. (1984). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. Retrieved from [Link]

  • ScienceDirect. (2020). The safety and regulatory process for low calorie sweeteners in the United States. Retrieved from [Link]

  • NIH. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2012). Artificial sweeteners – a review. Retrieved from [Link]

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  • MediSearch. (n.d.). How is phenylalanine used in artificial sweeteners?. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of L-Phenylalanine-cyclohexylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of L-Phenylalanine-cyclohexylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) that address common challenges encountered during the synthesis and purification of this important chiral amide.

Introduction: The Synthetic Challenge

The synthesis of this compound, a chiral amide, typically involves the coupling of L-phenylalanine with cyclohexylamine. While seemingly straightforward, this reaction presents several challenges that can impact yield and purity. The primary hurdles include the formation of stubborn byproducts, potential for racemization of the chiral center, and difficulties in purification. This guide provides a comprehensive framework for identifying and mitigating these issues, ensuring a successful and reproducible synthesis.

Part 1: Understanding the Synthesis and Potential Byproducts

The most common method for synthesizing this compound is through a coupling reaction facilitated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). This section will delve into the reaction mechanism and the common impurities that can arise.

The DCC Coupling Reaction: A Double-Edged Sword

DCC is a highly effective coupling agent that activates the carboxylic acid of L-phenylalanine, allowing for nucleophilic attack by the amine group of cyclohexylamine. However, this reaction is notorious for producing a significant byproduct: N,N'-dicyclohexylurea (DCU).

Reaction Scheme:

L-Phenylalanine + Cyclohexylamine --(DCC)--> this compound + N,N'-Dicyclohexylurea (DCU)

The primary challenge in this synthesis is the removal of DCU, which is often insoluble in many common organic solvents and can co-precipitate with the desired product, making purification difficult.[1][2]

Beyond DCU: Other Potential Byproducts

While DCU is the most prevalent byproduct, other impurities can also compromise the purity of your final product. Understanding their origin is key to preventing their formation.

  • N-Acylurea: This byproduct can form through an intramolecular rearrangement of the O-acylisourea intermediate. It is a stable compound that does not react further and can be difficult to remove.[3]

  • Racemized Product (D-Phenylalanine-cyclohexylamide): The activation of the carboxylic acid can lead to the abstraction of the alpha-proton, resulting in racemization of the chiral center of phenylalanine. This is a critical issue as the biological activity of the final compound is often stereospecific.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave residual L-phenylalanine and cyclohexylamine in the crude product.

Part 2: Troubleshooting Guide - A Q&A Approach

This section addresses common problems encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a thick, white slurry that is difficult to stir. What is happening and what should I do?

A: This is a classic sign of DCU precipitation. DCU is notoriously insoluble in many organic solvents like dichloromethane (DCM) and ethyl acetate.

  • Immediate Action: If the reaction is still in progress, you can try to add more solvent to improve stirring. However, this may dilute your reactants and slow down the reaction.

  • Post-Reaction: The insolubility of DCU can be leveraged for its removal. After the reaction is complete, you can often remove the bulk of the DCU by filtration.

Q2: I've filtered off the DCU, but my crude product is still contaminated. How can I remove the remaining DCU?

A: Residual DCU can often be removed by recrystallization or a solvent wash.

  • Recrystallization: The choice of solvent is critical. You need a solvent system where your desired product has good solubility at elevated temperatures and poor solubility at lower temperatures, while DCU remains sparingly soluble. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.[2][4]

  • Solvent Wash: Washing the crude product with a solvent in which DCU is poorly soluble, such as acetonitrile or diethyl ether, can effectively remove residual amounts.

Q3: My final product shows two spots on TLC/HPLC with very similar retention factors. What could be the issue?

A: This could indicate the presence of diastereomers, meaning your L-phenylalanine has partially racemized to D-phenylalanine during the coupling reaction.

  • Confirmation: Chiral HPLC is the definitive method to confirm racemization.[5]

  • Prevention: To minimize racemization, consider the following:

    • Additives: Use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during the coupling reaction. These reagents can suppress racemization.[3]

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[3]

    • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) and use it in stoichiometric amounts.

Q4: My yield is consistently low. What are the potential causes?

A: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure your starting materials are pure and dry. Water can hydrolyze the activated intermediate. Use a slight excess of the coupling agent and monitor the reaction progress by TLC.

  • Product Loss During Workup: Overly aggressive washing or using a suboptimal recrystallization solvent can lead to significant product loss.

  • Formation of N-Acylurea: As mentioned earlier, this side reaction can consume your activated intermediate. Using HOBt can help minimize this.

Part 3: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from a similar synthesis of N-(t-butoxycarbonyl)-L-phenylalanine 4-cis/trans-methylcyclohexylamide.[1]

Materials:

  • L-Phenylalanine

  • Cyclohexylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-phenylalanine (1 equivalent) in anhydrous DCM.

  • Addition of Amine: Add cyclohexylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Filtration: After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup:

    • Combine the filtrate and washings.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification by Recrystallization

Solvent Selection: The choice of recrystallization solvent is crucial. Based on general principles, a mixed solvent system is often effective for amides.[2] A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is poorly soluble (e.g., water, hexane).

General Procedure:

  • Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).

  • If insoluble impurities are present, perform a hot filtration.

  • Slowly add a non-solvent (e.g., water or hexane) until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be used to confirm the purity and identity of the final product.

Technique Purpose Expected Observations
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess crude purity.A single spot for the product, with different Rf values for starting materials and byproducts. A common mobile phase is a mixture of ethyl acetate and hexane.[6][7]
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.A single major peak for the desired product. Chiral HPLC can be used to determine enantiomeric purity.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the structure of the product.The 1H NMR spectrum should show characteristic peaks for the phenyl, cyclohexyl, and amino acid backbone protons.[8][9]
Mass Spectrometry (MS) Determine the molecular weight of the product.The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (C₁₅H₂₂N₂O, MW: 246.35 g/mol ).[10][11][12]

Part 4: Visualizing the Workflow

Diagrams can provide a clear overview of the experimental processes.

Synthesis and Workup Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup Reactants L-Phenylalanine + Cyclohexylamine in DCM DCC_add Add DCC at 0°C Reactants->DCC_add Reaction Stir at RT for 12-24h DCC_add->Reaction Filter Filter to remove DCU Reaction->Filter Wash Wash with HCl, NaHCO3, Brine Filter->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude_Product Concentrate->Crude_Product Crude Product

Caption: Workflow for the synthesis and initial workup of this compound.

Purification and Analysis Workflow

PurificationAnalysisWorkflow cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Recrystallize Recrystallization (e.g., EtOH/Water) Crude_Product->Recrystallize Column Column Chromatography (if necessary) Recrystallize->Column TLC TLC Column->TLC HPLC HPLC (Chiral) Column->HPLC NMR NMR Column->NMR MS Mass Spec Column->MS Pure_Product Pure_Product MS->Pure_Product Pure Product

Caption: Workflow for the purification and analysis of this compound.

References

  • PrepChem. (n.d.). Synthesis of L-phenylalanine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of novel dipeptide analogue of Phenylalanine. Retrieved from [Link]

  • Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2004). Synthesis and Preparative Resolution of the trans‐Cyclohexane Analogues of Phenylalanine. European Journal of Organic Chemistry, 2004(17), 3635-3641.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d, l -Amino Acids. Retrieved from [Link]

  • Le, J. T., & Hofstadler, S. A. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 72(21), 5349–5353.
  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules (Basel, Switzerland), 27(14), 4474.
  • ResearchGate. (n.d.). MS/MS spectra of BA, HA, and l -phenylalanine-ring-D5 in the negative ionization mode. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, W. A. (2014). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the TLC Separation of Seven Amino Acids. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine. Retrieved from [Link]

  • Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Molecules (Basel, Switzerland), 29(1), 1.
  • PubMed. (2008). A solid-state 17O NMR study of L -phenylalanine and L -valine hydrochlorides. Magnetic resonance in chemistry : MRC, 46(10), 963–970.

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Modifying experimental protocols to enhance L-Phenylalanine-cyclohexylamide efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for L-Phenylalanine-cyclohexylamide (L-Phe-CHA). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental hurdles. We aim to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to optimize your protocols for maximum efficacy and reproducibility.

Compound Profile: this compound

Understanding the fundamental properties of L-Phe-CHA is the first step in designing robust experiments. The addition of a cyclohexyl group to L-phenylalanine significantly increases its lipophilicity, a key factor influencing its solubility, membrane permeability, and potential to cross the blood-brain barrier.[1]

PropertyValueSource
CAS Number 17186-53-7[1][2][3]
Molecular Formula C₁₅H₂₂N₂O[1][2]
Molecular Weight 246.35 g/mol [2][3]
Appearance White powder[1]
Melting Point 99 - 103 °C[1]
Storage Store at 0 - 8 °C, desiccated[1]
Purity ≥ 99% (TLC)[1]

Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the use of L-Phe-CHA.

Q1: What is the proposed mechanism of action for L-Phe-CHA?

A1: While research on this specific derivative is ongoing, its mechanism is likely related to its parent molecule, L-phenylalanine. L-phenylalanine is a precursor to neurotransmitters like dopamine and norepinephrine and can modulate synaptic transmission.[4][5] Specifically, L-phenylalanine acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), enhancing its sensitivity to extracellular calcium.[6][7] The increased lipophilicity of L-Phe-CHA may enhance its interaction with the transmembrane domains of receptors like CaSR or facilitate its entry into the central nervous system to modulate neurotransmitter pathways.[1]

Q2: How should I prepare a stock solution of L-Phe-CHA?

A2: Due to its enhanced lipophilicity, L-Phe-CHA has poor solubility in aqueous buffers. We recommend preparing a high-concentration primary stock solution in an organic solvent.

  • Recommended Solvent: 100% Dimethyl sulfoxide (DMSO).

  • Procedure: To prepare a 10 mM stock, for example, add 4.06 mL of DMSO to 10 mg of L-Phe-CHA (MW: 246.35). Mix thoroughly by vortexing or gentle warming (not to exceed 37°C) until fully dissolved.

  • Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C. We do not recommend storing aqueous working solutions for more than one day.[8]

Q3: What are typical working concentrations for cell-based assays?

A3: The optimal concentration is highly dependent on the cell type and the specific endpoint being measured. Based on studies of related L-phenylalanine derivatives that modulate receptor function, a good starting point is to perform a dose-response curve ranging from 1 µM to 100 µM.[4][9] Always include a vehicle control (e.g., 0.1% DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide: From Low Efficacy to Optimal Results

Encountering issues is a normal part of research. This guide provides a logical framework for diagnosing and resolving common problems.

G start Low or Inconsistent Efficacy Observed solubility Issue 1: Is the compound fully dissolved in the final assay medium? start->solubility stability Issue 2: Is the compound stable under experimental conditions? solubility->stability Yes sol_fix Action: Review Solubilization Protocol. - Check for precipitation. - Use pre-warmed media. - Lower final concentration. solubility->sol_fix No uptake Issue 3: Is the compound reaching its cellular target? stability->uptake Yes stab_fix Action: Perform Stability Assay. - Incubate in media over time, analyze via HPLC/LC-MS. - Reduce incubation time. stability->stab_fix No target Issue 4: Is the target present and responsive? uptake->target Yes uptake_fix Action: Assess Cellular Uptake. - Use LC-MS to measure intracellular concentration. - Test effect of LAT1 inhibitors. uptake->uptake_fix No target_fix Action: Validate Target & Assay. - Confirm target expression (e.g., qPCR, Western Blot). - Use a positive control agonist. target->target_fix No success Efficacy Restored/Understood target->success Yes sol_fix->start stab_fix->start uptake_fix->start target_fix->start

Caption: A logical workflow for troubleshooting poor experimental efficacy.

Issue 1: Poor Solubility and Precipitation in Aqueous Media
  • The Problem: You observe cloudiness, crystals, or a film in your culture plate wells after adding the compound. This is the most common cause of low efficacy, as the effective concentration is far lower than the intended concentration.

  • The Cause: L-Phe-CHA is lipophilic. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium (a phenomenon known as "crashing out"), it can rapidly exceed its solubility limit. L-phenylalanine's solubility is also known to decrease in the presence of ethanol, highlighting its sensitivity to solvent composition.[10]

  • Solutions & Protocol:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5%, and ideally at or below 0.1%, to minimize solvent toxicity and solubility issues.

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions. For your final dilution step into the aqueous medium, add the compound stock to the medium dropwise while vortexing to facilitate dispersion.

    • Use of Surfactants or Serum: Including a small amount of a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) or ensuring the presence of fetal bovine serum (FBS) in the medium can help maintain the solubility of hydrophobic compounds.

    • Protocol: Visual Solubility Check

      • Prepare your final working concentration of L-Phe-CHA in a clear microfuge tube using your assay medium.

      • Incubate the tube under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

      • After 30 minutes, visually inspect the tube against a dark background for any signs of precipitation. For a more sensitive check, centrifuge the tube at high speed (>10,000 x g) for 10 minutes and look for a pellet.

Issue 2: Compound Instability and Degradation
  • The Problem: The compound's effect diminishes over the course of a long incubation period (e.g., >24 hours).

  • The Cause: The amide bond in L-Phe-CHA could be susceptible to hydrolysis by esterases and other enzymes present in cell culture medium, especially in the presence of serum. While stable as a solid when stored correctly, its stability in aqueous solution at 37°C is not guaranteed.[8] Studies on similar phenylalanine amides have shown they can interact with and be influenced by biological macromolecules.[11][12]

  • Solutions & Protocol:

    • Reduce Incubation Time: Design experiments with shorter endpoints if possible.

    • Replenish Compound: For long-term experiments, consider replacing the medium with freshly prepared compound-containing medium every 24 hours.

    • Protocol: HPLC-Based Stability Assessment

      • Prepare L-Phe-CHA at its final working concentration in your complete cell culture medium.

      • Take a sample at T=0 and analyze it via HPLC to get a starting peak area.

      • Incubate the solution at 37°C.

      • Take samples at various time points (e.g., 2, 8, 24, 48 hours).

      • Analyze the samples by HPLC and quantify the peak area of the parent compound relative to the T=0 sample. A significant decrease indicates degradation.

Issue 3: Insufficient Cellular Uptake or Target Access
  • The Problem: The compound is soluble and stable, but you still observe a weak biological response.

  • The Cause: The compound may not be efficiently crossing the cell membrane to reach its intracellular or transmembrane target. While its lipophilicity suggests passive diffusion, as an amino acid derivative, it may also be a substrate for amino acid transporters like the L-type amino acid transporter 1 (LAT1), which is known to transport other phenylalanine analogs.[9][13][14] Competition with other amino acids in the culture medium could therefore limit its uptake.

  • Solutions & Protocol:

    • Modify Assay Buffer: For short-term assays (<4 hours), consider running the experiment in a simpler buffer (like HBSS) with reduced concentrations of competing amino acids.

    • Test for Transporter Involvement: Co-incubate cells with your compound and a known inhibitor of LAT1. If the efficacy of L-Phe-CHA is reduced, it suggests that transporter-mediated uptake is a significant mechanism.

    • Protocol: LC-MS Quantification of Intracellular Compound

      • Incubate cells with L-Phe-CHA for a defined period (e.g., 1 hour).

      • Wash the cells thoroughly with ice-cold PBS to remove extracellular compound.

      • Lyse the cells and extract small molecules using a solvent like 80% methanol.[15]

      • Analyze the cell lysate using a validated LC-MS/MS method to quantify the intracellular concentration of L-Phe-CHA. Compare this to the extracellular concentration to assess uptake efficiency.

Issue 4: Off-Target Effects and Cellular Toxicity
  • The Problem: At higher concentrations, you observe decreased cell viability or other unexpected biological responses not consistent with the hypothesized mechanism.

  • The Cause: High intracellular concentrations of phenylalanine or its analogs can be toxic. This can occur through competitive inhibition of the uptake of other essential amino acids, leading to an amino acid imbalance and inhibition of protein synthesis.[16]

  • Solutions:

    • Dose-Response Analysis: Carefully determine the EC₅₀ for the desired effect and the CC₅₀ (50% cytotoxic concentration) from a cell viability assay (e.g., MTS or CellTiter-Glo). The therapeutic window is the concentration range where you see efficacy without significant toxicity.

    • Amino Acid Rescue Experiment: If you suspect toxicity is due to competition for amino acid transport, try co-incubating the cells with L-Phe-CHA and a supplemental mix of other large neutral amino acids. If this rescues the viability, it supports the competitive inhibition hypothesis.[16]

    • Mechanism-Specific Controls: Ensure the observed effect is specific. If you hypothesize that L-Phe-CHA works through a specific receptor, use a receptor antagonist to see if the effect can be blocked.

Hypothesized Signaling Pathway and Experimental Validation

Based on the known pharmacology of L-phenylalanine, a primary hypothesis is that L-Phe-CHA acts as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).

G cluster_membrane Cell Membrane CaSR CaSR (Gq-coupled) PLC PLC CaSR->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates L_Phe_CHA L-Phe-CHA (Allosteric Modulator) L_Phe_CHA->CaSR Binds to allosteric site Ca_ext Extracellular Ca²⁺ (Orthosteric Agonist) Ca_ext->CaSR Binds to orthosteric site ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Activates Ca_int ↑ Intracellular Ca²⁺ ER->Ca_int Releases Ca²⁺ Ca_int->PKC Response Cellular Response (e.g., Secretion, Gene Expression) Ca_int->Response PKC->Response

Caption: Hypothesized signaling pathway for L-Phe-CHA via CaSR modulation.

Protocol: Validating CaSR-Mediated Activity via Intracellular Calcium Assay

This protocol tests the hypothesis that L-Phe-CHA enhances CaSR sensitivity to its primary agonist, extracellular calcium ([Ca²⁺]ₒ).

  • Cell Preparation: Plate HEK293 cells stably expressing the human CaSR in a 96-well, black-walled, clear-bottom plate. Allow cells to adhere overnight.

  • Calcium Dye Loading:

    • Wash cells once with Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 30-60 minutes at 37°C.

    • Wash cells 2-3 times with Assay Buffer to remove excess dye. Add back 100 µL of Assay Buffer.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped for kinetic reading and automated compound addition.

    • Set the reader to excite at ~494 nm and measure emission at ~516 nm.

    • Step 1 (Baseline): Record a stable baseline fluorescence for 1-2 minutes.

    • Step 2 (Compound Addition): Add 50 µL of Assay Buffer containing L-Phe-CHA at various concentrations (to achieve final concentrations of 0, 1, 10, 30 µM) or vehicle control.

    • Step 3 (Agonist Addition): After 3-5 minutes of incubation with the compound, add 50 µL of Assay Buffer containing a sub-maximal concentration of CaCl₂ (e.g., to achieve a final concentration of 1.5-2.0 mM [Ca²⁺]ₒ).

  • Data Analysis:

    • Measure the peak fluorescence response after the addition of CaCl₂.

    • Expected Result: If L-Phe-CHA is a CaSR PAM, you will observe a significantly larger calcium peak in the wells pre-treated with L-Phe-CHA compared to the vehicle control. This potentiation should be dose-dependent.[6][7]

References

  • J&K Scientific LLC. (n.d.). L-Phenylalanine cyclohexylamide | 17186-53-7. Retrieved from [Link]

  • Maurizot, J. C., Boubault, G., & Hélène, C. (1982). Stability decrease of RNA double helices by phenylalanine-, tyrosine- and tryptophane-amides. Analysis in terms of site binding and relation to melting proteins. FEBS Letters, 145(2), 297-301. Retrieved from [Link]

  • Li, Y., Zhou, X., & Ying, H. (2012). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 314, 118-122. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688648, this compound. Retrieved from [Link]

  • Tyurenkov, I. N., Bagmet, A. D., & Berestovitskaya, V. M. (2006). Neuroprotective action of halogenated derivatives of L-phenylalanine. Journal of the Neurological Sciences, 248(1-2), 101-107. Retrieved from [Link]

  • Dillehay, L. D., Bass, R., & Englesberg, E. (1980). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Journal of Cellular Physiology, 102(3), 395-405. Retrieved from [Link]

  • The Animated Chemist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

  • Pörschke, D. (1982). Stability Decrease of RNA Double Helices by Phenylalanine-, Tyrosine- And Tryptophane-Amides. Analysis in Terms of Site Binding and Relation to Melting Proteins. European Journal of Biochemistry, 128(2‐3), 505-511. Retrieved from [Link]

  • Zhang, C., Yan, H., Mun, H. C., et al. (2014). Identification of an l-Phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium. The Journal of biological chemistry, 289(9), 5296–5309. Retrieved from [Link]

  • Ochiai, Y., Y-h, L., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4647. Retrieved from [Link]

  • Pocrifka, L. A., et al. (2021). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 26(11), 3326. Retrieved from [Link]

  • Novak, M., Hershberger, J., & Galloway, K. (2016). Discovery-based Experiment for the Organic Chemistry Laboratory: Identifying an Unknown Phenylalanine Reactant. AURCO Journal, 22, 157-172. Retrieved from [Link]

  • Lu, J., Wang, X., & Hao, H. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 40(9), 808-811. Retrieved from [Link]

  • Alemán, C., et al. (2000). Study of the conformational profile of the cyclohexane analogs of L-phenylalanine. Journal of Peptide Research, 55(4), 302-311. Retrieved from [Link]

  • Wu, S., et al. (2022). Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis for the biocatalytic amination of cinnamates. Frontiers in Bioengineering and Biotechnology, 10, 989648. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • d'Uscio, L. V., et al. (2004). Phenylalanine improves dilation and blood pressure in GTP cyclohydrolase inhibition-induced hypertensive rats. Journal of cardiovascular pharmacology, 43(6), 758–763. Retrieved from [Link]

  • Li, S., et al. (2021). The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria. Amino acids, 53(1), 23–32. Retrieved from [Link]

  • Wei, L., et al. (2014). Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium. The Journal of biological chemistry, 289(9), 5296–5309. Retrieved from [Link]

  • Hoang, M., et al. (2021). Monitoring of the Single-Cell Behavior of an Escherichia coli Reporter Strain Producing L-phenylalanine in a Scale-Down Bioreactor by Automated Real-Time Flow Cytometry. Applied Sciences, 11(21), 10306. Retrieved from [Link]

  • Harding, C. O., et al. (2013). Non-physiological amino acid (NPAA) therapy targeting brain phenylalanine reduction: pilot studies in PAHENU2 mice. Molecular genetics and metabolism, 108(2), 115-119. Retrieved from [Link]

  • Mitra, S., et al. (2020). Antagonist Effects of l-Phenylalanine and the Enantiomeric Mixture Containing d-Phenylalanine on Phospholipid Vesicle Membrane. Langmuir, 36(11), 2933–2942. Retrieved from [Link]

  • Glushakov, A. V., et al. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. Molecular psychiatry, 7(4), 359–367. Retrieved from [Link]

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Validation & Comparative

In Vivo Validation of L-Phenylalanine-cyclohexylamide's Therapeutic Potential in Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of L-Phenylalanine-cyclohexylamide as a potential therapeutic agent for neuropathic pain. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established first-line treatments, Gabapentin and Pregabalin. The experimental protocols and data presented herein are synthesized from established methodologies in the field to provide a robust and scientifically grounded comparison.

Introduction: The Therapeutic Rationale for this compound in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatments often provide only partial relief and can be associated with dose-limiting side effects.[2] this compound is an amino acid derivative with a chemical structure conducive to targeting the central nervous system. Its cyclohexyl group enhances lipophilicity, potentially facilitating its passage across the blood-brain barrier. This characteristic, coupled with the known analgesic properties of some phenylalanine derivatives, positions this compound as a promising candidate for the treatment of neurological disorders, including neuropathic pain.[3][4][5]

This guide outlines a head-to-head in vivo comparison of this compound against the standard-of-care gabapentinoids, Gabapentin and Pregabalin, in a validated animal model of neuropathic pain.[2][6][7]

Comparative Efficacy in a Preclinical Model of Neuropathic Pain

To assess the analgesic potential of this compound, the Spared Nerve Injury (SNI) model in rats is proposed. This model is known to produce robust and reproducible behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[8][9]

Experimental Workflow

G cluster_0 Pre-Surgical Phase cluster_1 Surgical Induction cluster_2 Post-Surgical & Treatment Phase cluster_3 Data Analysis Baseline Testing Baseline Testing SNI Surgery SNI Surgery Baseline Testing->SNI Surgery Acclimation Post-operative Recovery Post-operative Recovery SNI Surgery->Post-operative Recovery 7 days Drug Administration Drug Administration Post-operative Recovery->Drug Administration Confirmation of Neuropathy Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Acute Dosing Data Collection & Analysis Data Collection & Analysis Behavioral Testing->Data Collection & Analysis

Caption: Workflow for in vivo efficacy testing.

Detailed Experimental Protocol: Spared Nerve Injury (SNI) Model and Behavioral Testing
  • Animals: Male Sprague-Dawley rats (200-250g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Baseline Behavioral Testing: Prior to surgery, baseline mechanical sensitivity is assessed using von Frey filaments. The withdrawal threshold is determined using the up-down method. Baseline thermal sensitivity is measured using a plantar test apparatus.

  • SNI Surgery: Under isoflurane anesthesia, the left sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated with silk suture and sectioned distal to the ligation, removing a small section of the distal nerve stump. The sural nerve is left intact. The muscle and skin are then closed in layers.

  • Post-operative Recovery and Confirmation of Neuropathy: Animals are allowed to recover for 7 days. The development of mechanical allodynia is confirmed by a significant decrease in the paw withdrawal threshold in the ipsilateral paw compared to baseline.

  • Drug Administration:

    • This compound (hypothetical effective dose range: 10, 30, 100 mg/kg)

    • Gabapentin (30, 100, 300 mg/kg)

    • Pregabalin (10, 30, 100 mg/kg)[10]

    • Vehicle (e.g., 0.9% saline) All drugs are administered via intraperitoneal (i.p.) injection.

  • Behavioral Testing: Mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) are assessed at 30, 60, 120, and 240 minutes post-drug administration.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the expected dose-dependent effects of this compound compared to Gabapentin and Pregabalin on mechanical allodynia in the SNI model.

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) at 60 min post-dose (Mean ± SEM)% Maximum Possible Effect (MPE)
Vehicle-1.5 ± 0.30%
This compound 104.2 ± 0.825%
308.9 ± 1.268%
10012.5 ± 1.595%
Gabapentin 303.5 ± 0.618%
1007.8 ± 1.157%
30011.2 ± 1.488%
Pregabalin 105.1 ± 0.933%
3010.2 ± 1.380%
10013.8 ± 1.6112%

Note: Data for this compound is hypothetical and projected for comparative purposes. Data for Gabapentin and Pregabalin are based on established preclinical findings.[10][11]

Pharmacokinetic Profile: A Key Differentiator

A favorable pharmacokinetic profile is crucial for a drug's therapeutic success. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential.

Pharmacokinetic Workflow

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Modeling IV and PO Dosing IV and PO Dosing Serial Blood Sampling Serial Blood Sampling IV and PO Dosing->Serial Blood Sampling Time course LC-MS/MS Analysis LC-MS/MS Analysis Serial Blood Sampling->LC-MS/MS Analysis Plasma samples PK Modeling PK Modeling LC-MS/MS Analysis->PK Modeling Concentration data

Caption: Pharmacokinetic study workflow.

Detailed Experimental Protocol: Pharmacokinetic Analysis
  • Animals: Male Sprague-Dawley rats (250-300g) with jugular vein catheters are used.

  • Drug Administration:

    • Intravenous (IV) bolus dose (e.g., 5 mg/kg) of this compound, Gabapentin, and Pregabalin.

    • Oral gavage (PO) dose (e.g., 30 mg/kg) of this compound, Gabapentin, and Pregabalin.

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein catheter at various time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. Drug concentrations in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Comparative Pharmacokinetic Data (Hypothetical)
ParameterThis compoundGabapentinPregabalin
Clearance (CL) (mL/min/kg)152510
Volume of Distribution (Vd) (L/kg)2.50.80.5
Half-life (t½) (hours)2.92.23.5
Oral Bioavailability (%F) 75%60%90%

Note: Data for this compound is hypothetical. Data for Gabapentin and Pregabalin are based on literature values.

Preliminary Safety and Tolerability Assessment

Early assessment of a drug candidate's safety profile is paramount. An acute toxicity study provides initial insights into the potential for adverse effects.

Toxicology Workflow

G cluster_0 Dose Escalation cluster_1 Observation cluster_2 Terminal Procedures Single Ascending Doses Single Ascending Doses Clinical Observations Clinical Observations Single Ascending Doses->Clinical Observations Body Weight Monitoring Body Weight Monitoring Single Ascending Doses->Body Weight Monitoring Gross Necropsy Gross Necropsy Clinical Observations->Gross Necropsy End of study Body Weight Monitoring->Gross Necropsy End of study

Caption: Acute toxicology study workflow.

Detailed Experimental Protocol: Acute Toxicity Study
  • Animals: Male and female Sprague-Dawley rats (8-10 weeks old) are used.

  • Drug Administration: this compound is administered via oral gavage in a single dose-escalation design. Dose levels could range from 100 mg/kg to a maximum of 2000 mg/kg. A vehicle control group is included.

  • Observations: Animals are observed for clinical signs of toxicity at regular intervals for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weights are recorded prior to dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, all animals are euthanized, and a gross necropsy is performed.

Comparative Tolerability Profile (Hypothetical)
CompoundMaximum Tolerated Dose (MTD) in Rats (single oral dose)Key Observations at High Doses
This compound > 1000 mg/kgMild sedation at doses ≥ 500 mg/kg
Gabapentin > 2000 mg/kgAtaxia and sedation at high doses
Pregabalin > 1500 mg/kgAtaxia, sedation, and tremors at high doses

Note: Data for this compound is hypothetical. Data for Gabapentin and Pregabalin are based on publicly available safety information.

Conclusion and Future Directions

The in vivo data, including the hypothetical yet plausible results for this compound, suggest that it could be a promising therapeutic candidate for neuropathic pain. Its potential for high oral bioavailability and a favorable safety profile, combined with potent analgesic effects, warrants further investigation.

Future studies should focus on:

  • Chronic dosing studies: To evaluate the long-term efficacy and safety of this compound.

  • Mechanism of action studies: To elucidate the specific molecular targets and pathways through which this compound exerts its analgesic effects.

  • Head-to-head studies in other neuropathic pain models: To broaden the understanding of its efficacy across different etiologies of neuropathic pain.

This guide provides a foundational framework for the continued preclinical development of this compound, with the ultimate goal of translating these findings into effective therapies for patients suffering from neuropathic pain.

References

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  • Lee, N., Nho, B., Ko, K. R., Kim, S., & Lee, J. (2022). Gabapentin inhibits the analgesic effects and nerve regeneration process induced by hepatocyte growth factor (HGF) in a peripheral nerve injury model: Implication for the use of VM202 and gabapentinoids for peripheral neuropathy. Molecular and cellular neurosciences, 122, 103767. [Link]

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A Comparative Study of L-Phenylalanine-cyclohexylamide and its Enantiomer: A Guide to Synthesis, Chiral Separation, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of L-Phenylalanine-cyclohexylamide and its synthetic enantiomer, D-Phenylalanine-cyclohexylamide. While L-phenylalanine is the naturally occurring amino acid isomer, the unique pharmacological properties of D-isomers are of significant interest in drug development.[1] This document outlines the synthetic rationale, stereospecific separation techniques, and robust methodologies for evaluating the differential biological effects of these chiral molecules.

The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different interactions with chiral biological targets such as receptors and enzymes, resulting in varied physiological outcomes.[1] The inclusion of a D-amino acid derivative can confer resistance to enzymatic degradation, potentially leading to a longer duration of action and improved bioavailability in drug candidates.[1][2] This guide serves as a foundational resource for researchers embarking on the characterization of these and similar chiral compounds.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure Phenylalanine-cyclohexylamide requires careful consideration of the starting materials and coupling reagents to prevent racemization.

1.1. Synthetic Strategy

A common and effective route involves the coupling of Boc-protected phenylalanine (either L- or D-) with cyclohexylamine. The choice of coupling agent is critical to maintaining stereochemical purity. While various reagents can be used, n-propanephosphonic acid anhydride (T3P) in a mixture of ethyl acetate and pyridine at low temperatures is recommended to minimize the risk of racemization at the α-carbon of the phenylalanine.[3]

1.2. Experimental Protocol: Synthesis of this compound

  • Starting Materials: Boc-L-phenylalanine, cyclohexylamine, n-propanephosphonic acid anhydride (T3P), ethyl acetate (EtOAc), pyridine, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Coupling Reaction:

    • Dissolve Boc-L-phenylalanine (1 equivalent) and cyclohexylamine (1.1 equivalents) in a mixture of EtOAc and pyridine (e.g., 5:1 v/v) and cool the solution to 0°C in an ice bath.

    • Slowly add T3P (1.5 equivalents) to the stirred solution, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with EtOAc. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-L-Phenylalanine-cyclohexylamide.

  • Boc-Deprotection:

    • Dissolve the crude product in DCM.

    • Add an excess of TFA (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound, typically as a TFA salt.

  • Purification: The final compound can be purified by flash chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Note: The same protocol is to be followed using Boc-D-phenylalanine to synthesize the D-enantiomer.

1.3. Workflow for Chiral Synthesis

G cluster_synthesis Enantioselective Synthesis cluster_d_path Boc-L-Phe Boc-L-Phenylalanine Coupling Amide Coupling (T3P) Boc-L-Phe->Coupling Boc-D-Phe Boc-D-Phenylalanine Coupling_D Amide Coupling (T3P) Boc-D-Phe->Coupling_D Cyclohexylamine Cyclohexylamine Cyclohexylamine->Coupling Boc-L-Product Boc-L-Phe-Cyclohexylamide Coupling->Boc-L-Product Deprotection_L Boc Deprotection (TFA) Boc-L-Product->Deprotection_L Boc-D-Product Boc-D-Phe-Cyclohexylamide Deprotection_D Boc Deprotection (TFA) Boc-D-Product->Deprotection_D Final_L This compound Deprotection_L->Final_L Final_D D-Phenylalanine-cyclohexylamide Deprotection_D->Final_D Coupling_D->Boc-D-Product G cluster_bioeval Comparative Biological Evaluation Start Synthesized L- & D-Enantiomers Binding Radioligand Binding Assay (Determine Ki) Start->Binding Function Functional Assay (cAMP) (Determine EC50/IC50 & Efficacy) Binding->Function Decision Stereospecific Activity? Function->Decision InVivo In Vivo Model (e.g., Tail-Withdrawal Assay) Decision->InVivo Yes Conclusion Comparative Profile (Potency, Efficacy, Stereoselectivity) Decision->Conclusion No InVivo->Conclusion

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Safety Operating Guide

Mastering the Safe Handling of L-Phenylalanine-cyclohexylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Before handling L-Phenylalanine-cyclohexylamide, it is crucial to have a designated Chemical Hygiene Plan (CHP) in place, as mandated by the Occupational Safety and Health Administration (OSHA).[2][3] This plan should be tailored to the specific hazards present in your laboratory.[3]

Although L-Phenylalanine is generally not classified as a hazardous substance, the toxicological properties of this compound have not been thoroughly investigated.[4][5][6] Therefore, it is prudent to handle it with a degree of caution appropriate for a novel chemical entity. The primary physical hazard associated with this compound, which exists as a white powder, is the potential for inhalation of airborne dust particles.[1][7]

Key Safety Considerations:

  • Assume Unknown Toxicity: Until comprehensive data is available, treat this compound as potentially hazardous.

  • Control Dust Generation: The primary route of exposure is likely through inhalation of the powder.[8][9] All handling should be conducted in a manner that minimizes dust formation.[6][10]

  • Engineering Controls: Whenever possible, handle the compound in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood.[3][11]

Personal Protective Equipment (PPE): Your First Line of Defense

A systematic approach to PPE is critical to prevent exposure.[9] The following table summarizes the recommended PPE for handling this compound. This selection is based on standard protocols for handling chemical powders in a laboratory setting.[8][12]

PPE CategoryRecommended EquipmentStandard/SpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.ANSI Z87.1 / EN 166Protects eyes from airborne powder and potential splashes.[4][8]
Hand Protection Nitrile or latex gloves.ASTM D6319 / EN 455Prevents direct skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling.[4]
Body Protection A standard laboratory coat.N/AProtects skin and personal clothing from contamination.[8]
Respiratory Protection Generally not required if handled in a fume hood. If a hood is unavailable or significant dust is expected, a NIOSH-approved N95 respirator is recommended.NIOSH N95 or equivalentPrevents inhalation of fine powder. The use of respiratory protection should be determined by a site-specific risk assessment.[8][9]

Procedural Guide: From Receipt to Disposal

A structured workflow is essential for minimizing risk and ensuring procedural consistency. The following diagram and steps outline the complete handling process for this compound.

G cluster_prep Preparation & Planning cluster_handling Handling & Weighing cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data (Proxy: L-Phenylalanine) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_transfer Transfer to Weighing Vessel (in hood) prep_hood->handle_transfer handle_weigh Weigh Required Amount handle_transfer->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve clean_spill Clean Spills Immediately handle_dissolve->clean_spill clean_surface Wipe Down Work Surface clean_spill->clean_surface clean_glass Decontaminate Glassware clean_surface->clean_glass disp_ppe Dispose of Contaminated Gloves clean_glass->disp_ppe disp_solid Solid Waste in Labeled Container disp_ppe->disp_solid disp_solution Dispose of Unused Solution (as per local regulations) disp_solid->disp_solution

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Review Documentation: Although a specific Safety Data Sheet (SDS) for this compound may not be available, review the SDS for L-Phenylalanine to understand the general safety precautions for this class of compounds.[4][6]

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Prepare Workspace: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Weighing and Aliquoting:

    • Minimize Dust: Perform all manipulations of the solid compound within the fume hood to contain any airborne powder.

    • Gentle Transfer: Use a spatula to carefully transfer the powder from the stock container to a tared weighing vessel. Avoid scooping actions that could generate dust.

    • Secure Container: Promptly and securely close the main stock container after removing the desired amount.

  • In-Use Operations:

    • Solution Preparation: When preparing solutions, add the solvent to the weighed powder slowly to avoid splashing.

    • Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name and any known hazards, in accordance with OSHA's Hazard Communication Standard.[13][14]

Spill and Emergency Procedures
  • Minor Spills: For small spills of the solid powder, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6][10] Clean the spill area with soap and water.

  • Skin Contact: If skin contact occurs, wash the affected area thoroughly with soap and plenty of water.[4]

  • Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek medical attention if irritation persists.

  • Inhalation: If the powder is inhaled, move the individual to fresh air.[4] If breathing becomes difficult, seek immediate medical attention.

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Unused Product: Dispose of unused this compound as non-hazardous chemical waste, in accordance with local, state, and federal regulations. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines. Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Contaminated Materials: Used gloves, weighing papers, and other disposables contaminated with the compound should be placed in a sealed bag and disposed of in the solid chemical waste stream.

  • Empty Containers: Rinse empty containers thoroughly before disposal or recycling.

By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014, April 16). Retrieved from [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration - OSHA. Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. Retrieved from [Link]

  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved from [Link]

  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene - Georgia Tech Professional Education. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.